molecular formula C17H19NO3 B7855952 piperine

piperine

Cat. No.: B7855952
M. Wt: 285.34 g/mol
InChI Key: MXXWOMGUGJBKIW-UHFFFAOYSA-N
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Description

Significance of Piperine (B192125) as a Natural Alkaloid in Scientific Inquiry

As a natural alkaloid, this compound represents a class of nitrogen-containing compounds synthesized by plants, many of which possess significant pharmacological activities. The scientific significance of this compound stems from its pleiotropic properties, which have been demonstrated in numerous preclinical and clinical studies. nih.gov These properties include antioxidant, anti-inflammatory, anticancer, antihypertensive, hepatoprotective, and neuroprotective effects. nih.govresearchgate.netmdpi.comnih.gov

A key area of research highlights this compound's ability to modulate multiple signaling molecules and molecular targets, such as cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, NF-κB, and various kinases and receptors. nih.gov This broad spectrum of interactions contributes to its diverse biological effects and its potential as a lead compound for drug development. nih.govfrontiersin.org Furthermore, this compound's established role as a bioavailability enhancer for various drugs and nutrients underscores its importance in improving the therapeutic efficacy of co-administered compounds. farmaceut.orgresearchgate.netmdpi.comscirp.orgresearchgate.net This bioenhancing property is attributed, in part, to its influence on drug-metabolizing enzymes, such as hepatic and intestinal aryl hydrocarbon hydroxylase and UDP-glucuronyl transferase, and potentially through increased intestinal absorption. farmaceut.orgscirp.orgtandfonline.com

Contemporary research also explores the potential of this compound and its derivatives in overcoming challenges such as multidrug resistance in cancer cells and improving the solubility and delivery of poorly soluble compounds through approaches like multicomponent crystals and nanosystems. unand.ac.idfarmaceut.orgnih.govnih.govtandfonline.com

Historical Context of this compound Research and Evolution of Investigation Paradigms

The investigation of this compound has evolved significantly since its initial isolation. Hans Christian Ørsted first isolated this compound in 1819 from the fruits of Piper nigrum. researchgate.netwisdomlib.org Chemical synthesis of this compound was later achieved by Ladenburg and Scholtz in 1894 through the reaction of piperic acid chloride with piperidine (B6355638). nih.gov

Historically, the focus on this compound was primarily related to its pungent quality and its use in traditional medicine systems, such as Ayurveda, where black pepper (containing this compound) was valued for its digestive and other medicinal properties. researchgate.netmdpi.comscirp.org It was known as "Yogvahi" in Ayurveda, recognized for its ability to enhance the effects of other compounds. researchgate.net

The evolution of scientific techniques and methodologies has driven a shift towards a more detailed understanding of this compound at the molecular level. Early investigations likely focused on basic chemical characterization and observations of its physiological effects based on traditional uses. With advancements in analytical chemistry, spectroscopy (such as NMR), and chromatography (like TLC and HPLC), researchers gained the ability to purify, characterize, and quantify this compound more accurately. scirp.org

The advent of molecular biology and cellular assays allowed scientists to probe the mechanisms behind this compound's observed biological activities. Studies moved from simply noting an effect (e.g., anti-inflammatory) to identifying the specific enzymes, receptors, and signaling pathways involved. nih.govfrontiersin.org The development of in vitro and in vivo models facilitated the systematic study of its effects on various diseases and physiological processes. mdpi.comnih.govfrontiersin.org

More recent paradigms in this compound research involve the application of advanced techniques such as genomics, transcriptomics, proteomics, and metabolomics to understand its biosynthesis and complex interactions within biological systems. nih.govresearchgate.netmdpi.com Furthermore, the use of computational methods like molecular docking and in silico studies aids in predicting and understanding its interactions with molecular targets. nih.govresearchgate.net The focus has also expanded to include strategies for improving this compound's physicochemical properties, such as solubility and bioavailability, through novel formulation approaches like nanosystems and multicomponent crystals. unand.ac.idfarmaceut.orgnih.govtandfonline.com This evolution reflects a broader trend in natural product research, moving from traditional knowledge and basic characterization to in-depth mechanistic studies and the development of improved delivery systems.

Selected Research Findings on this compound's Biological Activities and Mechanisms

Biological ActivityMechanism/Associated TargetsModel SystemReference
AnticancerInhibition of cell viability and induction of apoptosis via JNK/p38 MAPK-mediated intrinsic pathway; increased Bax/Bcl-2 ratio; activation of caspase-3 and caspase-9; inhibition of NF-κB and STAT3 signaling. mdpi.comfrontiersin.orgtandfonline.comHuman ovarian A2780 cells, A549 cells, HeLa cells, Prostate cancer cells. mdpi.comfrontiersin.orgtandfonline.comwisdomlib.org mdpi.comfrontiersin.orgtandfonline.comwisdomlib.org
Anti-inflammatoryInhibition of IL-6 expression; modulation of NF-κB pathway. frontiersin.orgGastric cancer cells (TMK-1). frontiersin.org frontiersin.org
Bioavailability EnhancementInhibition of drug-metabolizing enzymes (e.g., CYP3A4, P-glycoprotein, aryl hydrocarbon hydroxylase, UDP-glucuronyl transferase); potential increase in intestinal absorption. farmaceut.orgscirp.orgnih.govtandfonline.comVarious drugs and nutrients in preclinical and clinical studies. farmaceut.orgmdpi.comscirp.orgtandfonline.com farmaceut.orgmdpi.comscirp.orgnih.govtandfonline.com
AntioxidantInhibition or quenching of free radicals and reactive oxygen species; lowering lipid peroxidation; influencing cellular thiol status and antioxidant enzymes. mdpi.comtandfonline.comtandfonline.comIn vitro and in vivo models of oxidative stress. tandfonline.com mdpi.comtandfonline.comtandfonline.com
NeuroprotectiveModulation of neurotransmitter systems (serotonin, norepinephrine, GABA); antioxidant activity in the central nervous system. researchgate.nettandfonline.comAnimal models of cognitive deficit. tandfonline.com researchgate.nettandfonline.com

Yield and Purity of Isolated this compound

SourceYield Range (%)Purity (%)Method of IsolationReference
Black Pepper2.5 - 3.0Up to 98.5Isolation method described in the study (not detailed) scirp.org
White Pepper4.0 - 4.5Up to 98.2Isolation method described in the study (not detailed) scirp.org
Black Pepper5 - 10Not specifiedExtraction using organic solvents (dichloromethane or ethanol) wikipedia.org
Long Pepper1 - 2Not specifiedExtraction using organic solvents (dichloromethane or ethanol) wikipedia.org
Piper nigrum2 - 9Not specifiedNot specified mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXWOMGUGJBKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859166
Record name 1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7780-20-3, 94-62-2
Record name Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7780-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of Piperine

Elucidation of Piperine (B192125) Biosynthetic Precursors

This compound is formed through the enzymatic joining of two precursor molecules: a derivative from the phenylpropanoid pathway and a piperidine (B6355638) moiety derived from lysine (B10760008). biorxiv.orgresearchgate.netbiorxiv.orgnih.govbiorxiv.org

Phenylpropanoid Pathway Derivatives

The aromatic portion of the this compound molecule originates from the phenylpropanoid pathway. biorxiv.orgbiorxiv.orgnih.govmdpi.comresearchgate.net This pathway begins with phenylalanine, an amino acid. biorxiv.orgbiorxiv.org Through a series of enzymatic reactions, intermediates such as cinnamic acid and ferulic acid are produced. biorxiv.orgmdpi.com Current research suggests that ferulic acid is a precursor to feruperic acid, which is then converted to piperic acid. nih.govmdpi.comresearchgate.net Piperic acid is subsequently activated to form piperoyl-CoA, which serves as the acyl donor in the final step of this compound synthesis. biorxiv.orgbiorxiv.orgmdpi.comresearchgate.netresearchgate.net

Lysine-Derived Piperidine Moiety

The piperidine heterocycle, the other key structural component of this compound, is derived from the amino acid L-lysine. biorxiv.orgbiorxiv.orgnih.govresearchgate.net The conversion of lysine to piperidine involves a series of reactions, including decarboxylation and amine oxidation. biorxiv.orgbiorxiv.org Studies in P. nigrum have identified lysine decarboxylase and copper amine oxidase as key enzymes in the initial steps of this pathway, catalyzing the production of cadaverine (B124047) and 1-piperideine, which are precursors to piperidine. nih.gov

Enzymatic Steps and Key Enzymes in this compound Synthesis

The final assembly of this compound from its activated precursors involves specific enzymatic steps catalyzed by key enzymes. nih.govmdpi.comuni-halle.de

Piperoyl-CoA Ligase Activity

Piperoyl-CoA ligase is an enzyme responsible for activating piperic acid by converting it to piperoyl-CoA. biorxiv.orgmdpi.comresearchgate.netuniprot.orguni-halle.de This activation step is crucial as piperoyl-CoA is the substrate required by this compound synthase for the final condensation reaction. biorxiv.orgmdpi.comresearchgate.net This enzyme catalyzes the formation of a thioester bond between piperic acid and coenzyme A. uniprot.org

This compound Synthase (BAHD-type Acyltransferase) Catalysis

The terminal enzymatic step in this compound biosynthesis is catalyzed by this compound synthase (PS), also known as piperoyl-CoA:piperidine piperoyl transferase. wikipedia.orgnih.govnih.govresearchgate.netuni-halle.demdpi.comuniprot.org This enzyme belongs to the BAHD-type acyltransferase family. nih.govbiorxiv.orgresearchgate.netresearchgate.net this compound synthase facilitates the formation of an amide bond between piperoyl-CoA and piperidine, yielding this compound. wikipedia.orgnih.govnih.govresearchgate.netuni-halle.deuniprot.org Research has identified PipBAHD2 as a gene encoding this compound synthase in P. nigrum. wikipedia.orguniprot.org Another related enzyme, piperamide (B1618075) synthase (PipBAHD1), also a BAHD-type acyltransferase, has been identified and exhibits broader substrate specificity, contributing to the diversity of piperamides found in Piper species. wikipedia.orgnih.govresearchgate.net

Role of Cytochrome P450 Monooxygenases (e.g., CYP719A37)

Cytochrome P450 monooxygenases play a role in the modification of the phenylpropanoid precursor. Specifically, CYP719A37 has been identified in P. nigrum and shown to catalyze the formation of the characteristic 3,4-methylenedioxy bridge present in the piperic acid moiety of this compound. nih.govmdpi.comresearchgate.netuni-halle.deuni-halle.deuniprot.org This enzyme catalyzes the conversion of feruperic acid to piperic acid. mdpi.comuniprot.org The identification and characterization of CYP719A37 have helped to elucidate a key step in the functionalization of the aromatic precursor. nih.govmdpi.comuni-halle.de

Other Putative Enzymes

Several other enzymes are hypothesized or have been shown to play roles in the biosynthesis of this compound precursors. Enzymes involved in the general phenylpropanoid pathway, such as Phenylalanine ammonia-lyase (PAL), catalyze the initial step in converting phenylalanine to cinnamic acid, a precursor to the piperoyl moiety scielo.brresearchgate.net. Coumarate-CoA ligase (4CL) enzymes are crucial for activating intermediate acids by converting them to their corresponding CoA thioesters, which serve as substrates for downstream reactions researchgate.netportlandpress.com. Studies in P. nigrum have identified different isoforms of 4CL, with one isoform (Pn4CL3) showing higher catalytic efficiency towards 3,4-methylenedioxycinnamic acid and piperic acid, suggesting a specific role in this compound biosynthesis portlandpress.com.

Aminotransferases are generally involved in the transfer of amino groups and may play a role in the metabolic pathways providing precursors for the piperidine ring biorxiv.org. Glycosyl transferases are known to be involved in the modification of various plant compounds through glycosylation biorxiv.orgworktribe.com. While their direct role in this compound biosynthesis is not as clearly defined as that of the core synthesis enzymes, they might be involved in conjugating intermediates or related compounds. Primary amine oxidase, including copper amine oxidase, has been identified as potentially participating in the biosynthesis of piperidine from lysine by catalyzing the production of cadaverine and 1-piperideine, which are precursors to piperidine biorxiv.orgplos.orgnih.gov. Lysine decarboxylase is another enzyme identified in P. nigrum that catalyzes the production of cadaverine from lysine, further supporting its role in piperidine biosynthesis nih.gov.

These enzymes, acting in concert within their respective pathways, contribute to the production of piperoyl-CoA and piperidine, which are then condensed by this compound synthase to form this compound.

Cellular and Subcellular Localization of this compound Biosynthesis

The precise cellular and subcellular locations where this compound biosynthesis occurs and where the compound is stored have been subjects of investigation. Recent studies utilizing advanced techniques have provided significant insights into this aspect.

This compound biosynthesis, particularly the terminal enzymatic step catalyzed by this compound synthase, is co-localized with the product this compound in specialized cells of Piper nigrum. These specialized cells are primarily found within the fruit perisperm uni-halle.denih.govresearchgate.netradar-service.eu.

Specialized Cells within Piper nigrum Fruit Perisperm

Experimental evidence strongly suggests that this compound and the enzyme responsible for its final synthesis, this compound synthase (PS), are co-localized in specialized cells within the perisperm of black pepper fruits uni-halle.denih.govresearchgate.netradar-service.eu. These cells are likely idioblasts, which are specialized plant cells that differ in form, size, or content from surrounding cells. This compound synthase accumulates during the early stages of fruit development, and its levels tend to decline as the fruits mature uni-halle.denih.govresearchgate.net. The accumulation of this compound within these cells can be monitored by its characteristic bluish fluorescence uni-halle.denih.govresearchgate.net. As the fruit matures, the increasing levels of this compound correlate with an increasing number of these fluorescent cells within the perisperm uni-halle.denih.govresearchgate.netradar-service.eu. Studies using techniques like laser microdissection combined with mass spectrometry have confirmed high concentrations of this compound within these individual specialized cells uni-halle.denih.govradar-service.eu. Piperamide synthase (PAS), another enzyme involved in the formation of piperamides, has also been reported to accumulate in special cells of the fruit perisperm and is localized in residual cytoplasmic structures uni-halle.deuniprot.org.

Accumulation in Roots and Other Plant Organs

While the fruit perisperm is a primary site of this compound accumulation, significant levels of this compound and additional piperamides have also been detected in other parts of the black pepper plant, notably in the cortex cells of the roots uni-halle.denih.govresearchgate.netradar-service.eu. These findings suggest that roots may serve as storage organs for these alkaloids, potentially as a defense mechanism against biotic stressors uni-halle.de. In contrast to fruits and roots, this compound is reported to be virtually absent in leaves and flowering spadices nih.govmdpi.com. This differential distribution across plant organs highlights the tissue-specific nature of this compound biosynthesis and accumulation in Piper nigrum.

Transcriptomic Analysis of this compound Biosynthesis Genes

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell or organism, has been a powerful tool in identifying genes involved in this compound biosynthesis and understanding their regulation. Studies in Piper species, including P. nigrum and P. chaba, have utilized RNA sequencing to gain insights into the genes expressed in different tissues and developmental stages.

De novo transcriptomic analysis of Piper chaba has led to the identification of thirteen genes potentially involved in this compound biosynthesis. These include genes encoding enzymes such as Phenylalanine ammonia-lyase-like protein, Coumarate-CoA ligase, Aminotransferase, Glycosyl transferase, and Primary amine oxidase, among others biorxiv.org. Some of these identified genes are associated with lysine metabolism, while others are linked to the phenylpropanoid pathway, reflecting the dual origin of the this compound molecule biorxiv.org.

Transcriptomic studies in P. nigrum have also focused on identifying genes related to this compound biosynthesis. Analysis of the black pepper genome and fruit transcriptome data has helped in identifying key genes contributing to this pathway worktribe.commdpi.com. Comparative transcriptomic analyses have revealed berry-specific upregulated expression of representative genes in families such as glycosyltransferase, cytochrome P450, shikimate hydroxycinnamoyl transferase, lysine decarboxylase, and acyltransferase, all of which are relevant to this compound biosynthesis worktribe.com.

Studies have also examined the transcript abundance of specific enzymes like this compound synthase (PS) and piperamide synthase (PAS) in different P. nigrum organs and during fruit development stages using techniques like RNA-Seq and RT-qPCR nih.govresearchgate.netresearchgate.net. These analyses have shown that the expression levels of genes encoding these enzymes correlate with this compound content in different tissues and developmental stages, further supporting their roles in the biosynthetic pathway nih.govresearchgate.net. For instance, transcript levels of certain acyltransferases, including those encoding piperamide synthase and this compound synthase, were found to be significantly higher in developing fruits compared to leaves and flowering spadices nih.govresearchgate.netresearchgate.net. Minor transcript levels were also observed in roots, consistent with the detectable levels of this compound in this organ nih.gov.

Transcriptome analysis has also been combined with metabolome profiling to identify enzymes involved in the early steps of this compound biosynthesis, such as feruloyldiketide-CoA synthases and enzymes in the lysine degradation pathway leading to piperidine nih.gov. These integrated approaches provide a more comprehensive understanding of the complex regulatory networks governing this compound production.

Transcriptomic data has been instrumental in identifying candidate genes, such as BAHD acyltransferases, involved in the final step of this compound biosynthesis in P. nigrum tandfonline.com. Analysis of the expression profiles of different isoforms of these enzymes across various tissues and berry stages has helped pinpoint specific isoforms likely involved in this compound synthesis tandfonline.com.

Molecular Pharmacology of Piperine: Preclinical Mechanisms and Targets

Modulation of Xenobiotic Disposition and Pharmacokinetics

Piperine (B192125), the primary alkaloid from black pepper, significantly influences the disposition and pharmacokinetics of xenobiotics by modulating key proteins involved in drug metabolism and transport. plos.org Its capacity to inhibit crucial enzyme systems and efflux transporters underlies its well-documented role as a bioenhancer. plos.orgnih.gov This modulation primarily occurs during first-pass metabolism in the liver and intestines, where this compound can alter the systemic availability of co-administered substances. plos.org

This compound is recognized as a potent, albeit non-specific, inhibitor of various drug-metabolizing enzymes. nih.govnih.gov This inhibition affects both Phase I and Phase II metabolic reactions, leading to decreased clearance and increased plasma concentrations of numerous compounds. plos.orgnih.gov

This compound demonstrates significant inhibitory effects against several cytochrome P450 (CYP) isoforms, which are critical for the oxidative metabolism of a vast array of drugs. nih.gov The most pronounced and clinically relevant interaction is with CYP3A4, a major enzyme in drug metabolism expressed in both the liver and enterocytes. semanticscholar.orgnih.govresearchgate.netscispace.com

In studies using human liver microsomes, this compound was shown to inhibit CYP3A4-mediated metabolism of verapamil (B1683045) in a mixed fashion. semanticscholar.orgnih.gov Further research has characterized this compound as a time-, concentration-, and NADPH-dependent inhibitor of CYP3A4, suggesting it acts as a mechanism-based inactivator. nih.gov The inhibition is relatively selective for CYP3A4, with reported IC50 values in the low micromolar range. nih.gov For instance, a comparative study of spice components found the IC50 of this compound for CYP3A4 to be 2.12 µM. nih.gov This potent inhibition of CYP3A4 is a primary mechanism by which this compound can affect the plasma concentrations of CYP3A4 substrates, particularly when administered orally. semanticscholar.orgnih.govresearchgate.netscispace.commdpi.com

Enzyme/TargetExperimental SystemSubstrateInhibition TypeKey Parameters
CYP3A4 Human Liver MicrosomesVerapamilMixedKᵢ: 36-77 µM semanticscholar.orgnih.gov
CYP3A4 Human Liver MicrosomesN/AMechanism-basedKᵢ: 30.7 µM; kᵢₙₐ꜀ₜ: 0.041 min⁻¹ nih.gov
CYP3A4 Recombinant Human CYPN/ANoncompetitiveIC₅₀: 5.5 µM; Kᵢ: 5.4 µM nih.gov
CYP1A2 Recombinant Human CYPN/AN/AIC₅₀: 14.19 µM nih.gov
CYP2C9 Recombinant Human CYPN/AN/AIC₅₀: 89.62 µM nih.gov

This compound also modifies Phase II conjugation reactions, specifically targeting the UDP-glucuronyltransferase (UGT) enzyme system. mdpi.com Glucuronidation is a major pathway for the metabolism and elimination of xenobiotics, making them more water-soluble for excretion. this compound inhibits this process through a dual mechanism: it directly inhibits the activity of UGT enzymes and also lowers the endogenous levels of the necessary co-substrate, UDP-glucuronic acid (UDPGA). nih.gov

Studies in isolated epithelial cells of the guinea pig small intestine demonstrated that this compound caused a concentration-dependent decrease in both UDPGA content and the rate of glucuronidation of 3-hydroxybenzo(a)pyrene. nih.gov At a concentration of 50 µM, this compound reduced the rate of glucuronidation to about 50% of the basal rate. nih.gov The inhibition of hepatic microsomal UGT was found to be noncompetitive, with a reported Kᵢ of 70 µM. nih.gov Furthermore, this compound is a potent inhibitor of UDP-glucose dehydrogenase (UDP-GDH), the enzyme responsible for synthesizing UDPGA, thereby depleting the substrate required for glucuronidation reactions. mdpi.comnih.gov This inhibitory effect on glucuronidation can significantly enhance the bioavailability of compounds that are primarily cleared through this pathway. mdpi.compreprints.org

Enzyme/TargetExperimental SystemInhibition TypeKey Parameters
UDP-Glucuronyltransferase (UGT) Rat Hepatic MicrosomesNoncompetitiveKᵢ: 70 µM nih.gov
UDP-glucose dehydrogenase (UDP-GDH) Rat Liver (partially purified)NoncompetitiveKᵢ: 6-15 µM nih.gov

Aryl hydrocarbon hydroxylase (AHH) is another key Phase I enzyme system that is strongly inhibited by this compound. nih.gov AHH activity is associated with certain cytochrome P450 enzymes, such as CYP1A1. nih.gov Research has shown that this compound inhibits AHH in a dose-dependent manner in vitro. nih.gov The oral administration of this compound to rats also resulted in strong inhibition of hepatic AHH activity. nih.govcaldic.com

Kinetic studies using hepatic microsomes from both untreated and 3-methylcholanthrene-treated rats revealed that this compound acts as a noncompetitive inhibitor of AHH. nih.govnih.gov The inhibition constant (Kᵢ) was determined to be 30 µM. nih.govnih.gov The maximal inhibition of AHH activity in vivo was observed within one hour of oral administration, with activity returning to normal levels within six hours, indicating a reversible inhibitory effect. nih.govnih.gov

Enzyme/TargetExperimental SystemInhibition TypeKey Parameters
Aryl Hydrocarbon Hydroxylase (AHH) Rat Hepatic MicrosomesNoncompetitiveKᵢ: 30 µM nih.govnih.gov
Ethylmorphine-N-demethylase Rat Hepatic MicrosomesNoncompetitiveKᵢ: 35 µM nih.govnih.gov

Beyond its effects on metabolic enzymes, this compound also interacts with ATP-binding cassette (ABC) transporters, which are crucial for pumping xenobiotics out of cells and limiting their absorption.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an efflux transporter extensively expressed in the intestinal epithelium, hepatocytes, and the blood-brain barrier. indigobiosciences.com It actively transports a wide variety of substrates out of cells, limiting their oral bioavailability and tissue penetration. indigobiosciences.comcollielife.com

This compound has been identified as a potent inhibitor of human P-gp. semanticscholar.orgnih.govresearchgate.netscispace.com In vitro studies using Caco-2 cell monolayers, a model for the intestinal barrier, showed that this compound inhibits the P-gp-mediated transport of known substrates like digoxin (B3395198) and cyclosporine A. semanticscholar.orgnih.govresearchgate.netscispace.com The inhibition of P-gp function by this compound appears to be a key part of its bioenhancing properties, as it effectively increases the intracellular concentration and absorption of P-gp substrates. The dual inhibition of both P-gp and CYP3A4, which are often co-localized in enterocytes and hepatocytes, represents a powerful mechanism by which dietary this compound can significantly alter the pharmacokinetics of many orally administered drugs. plos.orgsemanticscholar.orgnih.govresearchgate.netscispace.commdpi.com

TransporterExperimental SystemSubstrateKey Parameters
P-glycoprotein (P-gp/MDR1) Caco-2 cell monolayersDigoxinIC₅₀: 15.5 µM semanticscholar.orgnih.gov
P-glycoprotein (P-gp/MDR1) Caco-2 cell monolayersCyclosporine AIC₅₀: 74.1 µM semanticscholar.orgnih.gov

Interaction with Efflux Transporter Proteins

Inhibition of ABC Transporter Genes

This compound has been identified as an inhibitor of ATP-binding cassette (ABC) transporters, a family of transmembrane proteins responsible for the efflux of various substances, including therapeutic drugs, from cells. This inhibitory action is a key mechanism behind this compound's ability to enhance the bioavailability of other compounds and to overcome multidrug resistance (MDR) in cancer cells. The overexpression of ABC transporters, such as P-glycoprotein (P-gp), is a major factor in the development of MDR in cancer, as it leads to the active removal of chemotherapeutic agents from cancer cells, reducing their efficacy. nih.govuni.lu

By inhibiting the function of these transporters, this compound allows for a higher intracellular concentration of anticancer drugs to be maintained, thereby increasing their cytotoxic effects. nih.gov Studies have shown that this compound can act as a substrate for ABC transporters, competitively inhibiting the efflux of other drugs. nih.gov This chemosensitizing activity has been observed in various cancer cell lines, including those of colon and leukemia, where this compound synergistically enhanced the cytotoxicity of doxorubicin (B1662922) by inhibiting P-gp activity. nih.govuni.lu The inhibition of ABC transporters by this compound is not only relevant in the context of cancer therapy but also plays a role in enhancing the absorption and systemic availability of various drugs and phytochemicals.

Modulation of Bacterial Efflux Pumps (e.g., NorA)

In addition to its effects on mammalian ABC transporters, this compound and its synthetic analogues have demonstrated significant inhibitory activity against bacterial efflux pumps. These pumps are a major mechanism of antibiotic resistance in bacteria, actively expelling antimicrobial agents from the bacterial cell and reducing their effective concentration. The NorA efflux pump in Staphylococcus aureus is a well-characterized example, contributing to resistance against fluoroquinolones like ciprofloxacin (B1669076).

Research has established this compound as a potent inhibitor of the NorA efflux pump. storkapp.menih.govresearchgate.net This inhibition restores the susceptibility of resistant bacterial strains to antibiotics. The mechanism of action involves this compound interfering with the pump's ability to extrude the antibiotic from the cell. researchgate.net

Numerous studies have focused on synthesizing and evaluating this compound analogues to identify even more potent efflux pump inhibitors (EPIs). These efforts have yielded compounds that are 2- to 4-fold more potent than this compound itself, with a lower minimal effective concentration. nih.gov These novel analogues, when combined with antibiotics like ciprofloxacin, have been shown to act synergistically, substantially increasing the antibiotic's activity against both NorA-overexpressing and wild-type S. aureus strains. nih.gov Furthermore, these this compound-derived EPIs have been observed to significantly suppress the in vitro emergence of ciprofloxacin-resistant S. aureus. nih.gov

Table 1: Research Findings on this compound Analogues as NorA Efflux Pump Inhibitors

Compound/Analogue Key Finding Reference
This compound Potent inhibitor of the Staphylococcus aureus NorA efflux pump. storkapp.me
This compound Analogues (General) 25 out of 38 synthesized analogues showed activity as NorA efflux pump inhibitors. nih.gov
SK-20, SK-56, SK-29 Identified as the most potent inhibitors of the NorA efflux pump from a library of 200 compounds. nih.gov
This compound Analogues Acted synergistically with ciprofloxacin, increasing its activity against S. aureus. nih.gov

Influence on Gastrointestinal Physiological Processes Relevant to Absorption

Impact on Gastric Emptying and Gastrointestinal Transit

This compound has been shown to influence gastrointestinal motility by inhibiting both gastric emptying and gastrointestinal transit time in a manner that is dependent on both dose and time. semanticscholar.orgnih.govthieme-connect.com Studies conducted in rats and mice have demonstrated that this compound significantly inhibits the emptying of solid contents from the stomach and slows the transit of material through the intestines. semanticscholar.orgnih.govthieme-connect.com This effect was observed at doses extrapolated from human consumption levels. nih.govthieme-connect.com However, the inhibitory effect of this compound on the gastric emptying of liquids was found to be insignificant at the same doses. nih.govthieme-connect.com

The mechanism behind this inhibition of gastric emptying appears to be independent of gastric acid and pepsin secretion. semanticscholar.orgthieme-connect.com This suggests that this compound's effects on gastrointestinal motility are not mediated through alterations in the primary digestive secretions of the stomach. The delay in gastric emptying and intestinal transit can have significant implications for the absorption of co-administered drugs and nutrients, as it increases the time they are present in the gastrointestinal tract, potentially leading to enhanced absorption.

Alteration of Cell Membrane Dynamics and Permeability

A key aspect of this compound's ability to enhance bioavailability is its interaction with and alteration of the dynamics and permeability of intestinal cell membranes. researchgate.netnih.gov Research suggests that this compound, due to its apolar nature, can interact with the lipid components of the cell membrane and the hydrophobic portions of membrane proteins. researchgate.netnih.gov This interaction is hypothesized to increase the fluidity of the intestinal brush border membrane. researchgate.netnih.gov

Studies utilizing fluorescent probes have confirmed an increase in membrane fluidity in the presence of this compound. nih.gov This alteration in the physical properties of the membrane may reduce the constraints on membrane-bound enzymes and transport proteins, thereby modifying their conformation and activity. researchgate.netnih.gov

Furthermore, ultrastructural studies have revealed that this compound can induce an increase in the length of microvilli in enterocytes. researchgate.netnih.gov This structural change effectively increases the absorptive surface area of the small intestine, which can contribute to more efficient permeation of substances across the epithelial barrier. researchgate.netnih.gov These findings suggest that this compound induces changes in both the physical properties and the structure of the intestinal cell membrane, leading to enhanced permeability and absorption. researchgate.netnih.gov

Stimulation of Gut Amino Acid Transporters

This compound has been demonstrated to stimulate the uptake of amino acids in the intestine. nih.gov In vitro experiments using freshly isolated epithelial cells from the rat jejunum have shown that this compound significantly enhances the uptake of radiolabelled L-leucine, L-isoleucine, and L-valine. nih.gov

Cellular Signaling Pathway Modulation

This compound exerts a wide range of its biological effects through the modulation of various intracellular signaling pathways. mdpi.comnih.govresearchgate.net Its ability to interact with multiple molecular targets allows it to influence processes such as cell proliferation, apoptosis, inflammation, and cellular metabolism. researchgate.netnih.gov

One of the key pathways affected by this compound is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and proliferation. mdpi.commdpi.com Research has shown that this compound can inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in a concentration-dependent manner. mdpi.commdpi.com This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells. mdpi.commdpi.com

This compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK. mdpi.comnih.gov For instance, in colorectal cancer cells, this compound has been shown to activate p38 and p-extracellular signal-regulated kinase (ERK) while inhibiting the PI3K/Akt pathway. mdpi.com In head and neck cancer cells, this compound inhibited the expression of both ERK and p38. nih.gov The specific effects on MAPK pathways can be cell-type dependent and contribute to this compound's anticancer activities.

Furthermore, this compound has been shown to regulate signaling pathways associated with inflammation. It can reduce the expression of inflammatory molecules such as PTGS2 and PTGER4 and modulate the secretion of cytokines like IFN-γ and IL-8. nih.govresearchgate.net

Table 2: Overview of Cellular Signaling Pathways Modulated by this compound

Signaling Pathway Effect of this compound Observed Outcome Cell Type/Model Reference
PI3K/Akt/mTOR Inhibition of phosphorylation of PI3K, Akt, and mTOR Induction of apoptosis and cell cycle arrest Colorectal cancer cells, Oral cancer cells mdpi.commdpi.com
MAPK (ERK, p38, JNK) Modulation (activation or inhibition depending on cell type) Regulation of apoptosis and inflammation Colorectal cancer cells, Head and neck cancer cells mdpi.comnih.gov
TGF-β Signaling Inhibition Attenuation of epithelial-mesenchymal transition (EMT) Human lung adenocarcinoma cells nih.gov

Table of Compounds

Compound Name
This compound
Doxorubicin
Ciprofloxacin
Ethidium (B1194527) bromide
L-leucine
L-isoleucine
L-valine
Reserpine

Kinase Cascades and Downstream Effectors

This compound's influence on cellular function is largely mediated by its interaction with complex kinase signaling networks. These pathways, integral to signal transduction, are pivotal in regulating a host of cellular processes. The following subsections explore this compound's impact on specific kinase cascades.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses. This compound has been shown to modulate the three main MAPK pathways: extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.

In studies involving lipopolysaccharide (LPS)-stimulated human epithelial-like SW480 and HT-29 cells, this compound was observed to attenuate the JNK and p38 MAPK signaling pathways. nih.gov This downregulation of MAPK signaling contributed to the suppression of inflammatory responses in these cells. nih.gov Further research in LPS-stimulated RAW264.7 macrophage cells demonstrated that this compound could inhibit the phosphorylation of ERK, JNK, and p38 proteins, key activation steps in these pathways. nih.govmdpi.com This inhibition of MAPK signaling pathways is a potential molecular mechanism for this compound's anti-inflammatory effects. nih.govmdpi.com In the context of head and neck cancer cells, this compound has been found to modulate the expression of ERK and p38, suggesting its anticancer effects may be mediated through these pathways. nih.govmdpi.com Interestingly, in colorectal cancer cells, this compound has been shown to activate p38 and p-ERK, which, in conjunction with other effects, contributes to apoptosis. researchgate.net

PathwayCell LineEffect of this compoundObserved Outcome
JNK and p38 MAPKSW480 and HT-29 (human epithelial-like)Attenuation of signalingSuppression of inflammatory response nih.gov
ERK, JNK, and p38RAW264.7 (macrophage)Inhibition of phosphorylationPotential anti-inflammatory mechanism nih.govmdpi.com
ERK and p38HEp-2 and SCC-25 (head and neck cancer)Modulation of expressionAnticancer effects nih.govmdpi.com
p38 and p-ERKColorectal cancer cellsActivationContribution to apoptosis researchgate.net

The Phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 beta (GSK3β) pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Preclinical studies have indicated that this compound can modulate this pathway in various cancer cell lines.

In OVCAR-3 ovarian cancer cells, this compound treatment led to a concentration-dependent decrease in the expression of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and GSK3β. researchgate.net This inhibition of the PI3K/Akt/GSK3β signaling pathway was associated with the induction of apoptosis and cell cycle arrest. researchgate.net Similarly, in osteosarcoma cells, this compound was found to enhance the chemosensitivity of doxorubicin by attenuating the initiation of the PI3K/Akt/GSK3β signaling pathway, as evidenced by altered expression levels of p-PI3K, p-Akt, and p-GSK3β. nih.gov Research in human oral cancer cells (HSC-3) also demonstrated that this compound induces apoptosis and autophagy by inhibiting the PI3K/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a downstream effector of Akt. mdpi.com Furthermore, in colorectal cancer cells, this compound has been shown to inhibit the PI3K/Akt pathway, contributing to its pro-apoptotic effects. researchgate.net

Cell LineEffect of this compoundKey Proteins ModulatedObserved Outcome
OVCAR-3 (ovarian cancer)Concentration-dependent decrease in expressionp-PI3K, p-Akt, GSK3βInduction of apoptosis and cell cycle arrest researchgate.net
U2OS and 143B (osteosarcoma)Attenuation of pathway initiationp-PI3K, p-Akt, p-GSK3βEnhanced chemosensitivity to doxorubicin nih.gov
HSC-3 (oral cancer)Inhibition of the pathwayPI3K/Akt/mTORInduction of apoptosis and autophagy mdpi.com
Colorectal cancer cellsInhibition of the pathwayPI3K/AktPro-apoptotic effects researchgate.net

Information on the direct and detailed effects of this compound on the c-Src/RhoA/ROCK signaling pathway is not extensively covered in the provided search results. Further research is needed to fully elucidate the specific interactions of this compound with this particular signaling cascade.

The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a role in various cellular processes, including inflammation. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers inflammatory responses.

In a study on lupus nephritis, this compound was found to ameliorate the condition by targeting AMPK-mediated activation of the NLRP3 inflammasome. nih.gov Specifically, this compound's therapeutic effects were mediated by blocking AMPK activation. nih.gov In macrophages, this compound has been shown to suppress ATP-induced AMPK activation, which in turn inhibits pyroptosis (a form of inflammatory cell death) and the release of interleukin-1β (IL-1β). scienceopen.com The AMPK agonist metformin (B114582) was able to counteract the inhibitory effects of this compound on pyroptosis, further supporting the role of AMPK in this process. scienceopen.com These findings suggest that by targeting AMPK, this compound can suppress the activation of the NLRP3 inflammasome and subsequent inflammatory events. nih.gov

Transcription Factor Regulation

Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. This compound has been shown to regulate the activity of key transcription factors involved in inflammation.

Nuclear Factor Kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory and immune responses. A significant body of preclinical evidence indicates that this compound is a potent inhibitor of NF-κB activation.

In B16F-10 melanoma cells, this compound was found to inhibit the nuclear translocation of the p65, p50, and c-Rel subunits of NF-κB. nih.gov This inhibition prevents NF-κB from binding to DNA and activating the transcription of pro-inflammatory genes. nih.gov In endothelial cells, this compound blocks the nuclear translocation and activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. nih.gov This is achieved by attenuating the activity of the IκB kinase (IKK), which is responsible for phosphorylating IκBα. nih.gov Furthermore, in LPS-stimulated RAW264.7 cells, this compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby suppressing NF-κB activation. nih.govmdpi.com The inhibition of NF-κB by this compound leads to a reduction in the expression of various pro-inflammatory cytokines and mediators. nih.govresearchgate.net

Cell Line/ModelMechanism of NF-κB InhibitionObserved Outcome
B16F-10 (melanoma)Inhibition of nuclear translocation of p65, p50, and c-Rel subunits nih.govReduced expression of pro-inflammatory genes nih.gov
Endothelial cellsBlocks phosphorylation and degradation of IκBα by attenuating IKK activity nih.govBlocks nuclear translocation and activation of NF-κB nih.gov
RAW264.7 (macrophage)Inhibition of p65 phosphorylation nih.govmdpi.comSuppression of NF-κB activation nih.govmdpi.com
Activator Protein 1 (AP-1)

Activator Protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. It is typically a dimer composed of proteins from the Jun, Fos, or ATF (Activating Transcription Factor) families. nih.gov Research into the molecular interactions of this compound has revealed its ability to modulate the activity of this key transcription factor. In studies involving B16F-10 melanoma cells, treatment with this compound was found to inhibit the nuclear translocation of c-Fos, a core component of the AP-1 complex. nih.gov This inhibition prevents AP-1 from binding to DNA and activating the transcription of its target genes, which are often involved in cell proliferation and survival.

Signal Transducer and Activator of Transcription 3 (STAT3)

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including cell growth, differentiation, and apoptosis. researchgate.netguidetopharmacology.org The Janus kinase (JAK)/STAT pathway is a crucial signaling cascade, and its dysregulation is implicated in various diseases. researchgate.net Preclinical studies have demonstrated that this compound can exert an inhibitory effect on this pathway. Specifically, this compound has been shown to lower the levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3), which are the active forms of these proteins. researchgate.net By inhibiting the phosphorylation and subsequent activation of STAT3, this compound can modulate the expression of STAT3-target genes. researchgate.net This mechanism is believed to contribute to the neuroprotective effects of this compound observed in models of cerebral ischemia-reperfusion injury. researchgate.net Further research suggests that this compound may also mitigate cognitive and emotional disturbances by inhibiting the over-activation of the JAK1/STAT3 signaling pathway. nih.gov

Nuclear Factor Erythroid 2 Like 2 (Nrf2)

Nuclear Factor Erythroid 2 Like 2 (Nrf2) is a transcription factor that serves as a master regulator of the cellular antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. mdpi.com Studies have identified this compound as an activator of the Nrf2 signaling pathway. nih.govresearchgate.net By activating Nrf2, this compound triggers an antioxidant response, which includes the upregulation of enzymes like Heme-oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govresearchgate.net A recognized cross-talk exists between the Nrf2 and NF-κB pathways; the activation of Nrf2 by this compound has been shown to inhibit the pro-inflammatory NF-κB pathway. nih.govresearchgate.net This dual action of activating antioxidant defenses while suppressing inflammatory pathways is a key aspect of this compound's molecular activity. nih.gov

CREB and ATF2

The cAMP response element-binding protein (CREB) and Activating Transcription Factor 2 (ATF2) are transcription factors involved in cellular responses to various signals. Research on B16F-10 melanoma cells has shown that this compound can inhibit the nuclear translocation of both CREB and ATF-2. nih.gov This action prevents these factors from initiating the transcription of their target genes, thereby interfering with the signaling pathways they regulate. nih.gov

Cell Cycle and Apoptosis Pathways

Cell Cycle Arrest (G1, G1/S, G2/M Phases)

This compound has been shown to interfere with the normal progression of the cell cycle in various cancer cell lines, leading to cell cycle arrest at different phases. This arrest prevents cancer cells from proliferating uncontrollably.

G1 Phase Arrest: In melanoma and colorectal cancer cells, this compound treatment leads to a significant accumulation of cells in the G1 phase. nih.govnih.govplos.org This arrest is mechanistically linked to the downregulation of key G1 phase proteins, including cyclin D1 and cyclin E, and the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27. nih.govnih.gov

G2/M and S Phase Arrest: In other cancer types, such as human oral squamous carcinoma and head and neck cancer cells, this compound has been observed to induce cell cycle arrest at the G2/M phase. researchgate.netmdpi.com Additionally, arrest in the S phase and the S to G2/M transition has been reported in certain cholangiocarcinoma and head and neck cancer cell lines. mdpi.comijper.org

Cancer Cell LinePhase of ArrestKey Molecular ChangesReference
Melanoma (SK MEL 28, B16 F0)G1Down-regulation of cyclin D1; Induction of p21 nih.govplos.org
Colorectal Cancer (DLD-1)G1Down-regulation of cyclin E; Up-regulation of p27 nih.gov
Cholangiocarcinoma (KKU-M452)S to G2/MNot specified ijper.org
Oral Squamous Carcinoma (KB)G2/MReduced DNA content researchgate.net
Head and Neck Cancer (HEp-2, SCC-25)G2/M and SNot specified mdpi.com
Induction of Apoptosis (Intrinsic and Extrinsic Pathways)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. This compound has been demonstrated to be a potent inducer of apoptosis in a variety of cancer cells through multiple mechanisms. mdpi.comnih.govnih.gov The induction of apoptosis by this compound is often dose-dependent. nih.gov

The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. researchgate.net Research on this compound's pro-apoptotic effects points significantly towards the activation of the intrinsic pathway. nih.govmdpi.com This is often triggered by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. nih.gov The elevated ROS levels disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway. ijper.org

This mitochondrial disruption leads to the release of pro-apoptotic factors and the activation of a cascade of caspases, which are proteases that execute the process of cell death. researchgate.net Studies have shown that this compound treatment leads to the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis. nih.govnih.gov Furthermore, this compound has been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. mdpi.com

Cell LineApoptotic MechanismKey Molecular EventsReference
Cervical Cancer (HeLa)Intrinsic PathwayIncreased ROS generation; Mitochondrial pathway activation; Caspase-3 activation nih.gov
Melanoma (SK MEL 28, B16 F0)General ApoptosisCleavage of Caspase-3 and PARP; Down-regulation of XIAP nih.gov
Oral Cancer (HSC-3)Intrinsic PathwayModulation of Bcl-2 family proteins; Inhibition of PI3K/Akt pathway mdpi.com
Colorectal Cancer (DLD-1)General ApoptosisIncreased ROS generation; Inhibition of PI3K/Akt; Activation of ERK pathway mdpi.comnih.gov
Cholangiocarcinoma (KKU-100, KKU-M452)General ApoptosisDecreased mitochondrial membrane potential; Increased ROS formation ijper.org
Modulation of Anti-Apoptotic (Bcl-2, Bcl-xL) and Pro-Apoptotic (Bax, Cytochrome c) Proteins

This compound exerts significant influence over the intrinsic pathway of apoptosis by modulating the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov This family of proteins is critical in controlling the permeability of the mitochondrial outer membrane. Preclinical studies have consistently shown that this compound treatment leads to the downregulation of anti-apoptotic proteins, primarily Bcl-2 and Bcl-xL. nih.gov Concurrently, this compound upregulates the expression of pro-apoptotic proteins, most notably Bax. nih.govmdpi.com

This shift in the Bax/Bcl-2 ratio is a pivotal event, as it promotes the formation of pores in the mitochondrial membrane. nih.gov The increased expression of Bax facilitates its translocation to the mitochondria, leading to membrane permeabilization and the subsequent release of cytochrome c from the intermembrane space into the cytosol. nih.gov The release of cytochrome c is a critical commitment step in the apoptotic cascade, signaling an irreversible progression towards cell death. nih.gov

Caspase Activation (Caspase-3, Caspase-9)

Following the release of cytochrome c into the cytosol, this compound’s pro-apoptotic mechanism continues through the activation of the caspase cascade. Cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, a key molecular platform that initiates caspase activation. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase. nih.govnih.gov

Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, most notably caspase-3. nih.govnih.gov Caspase-3 is a central mediator of apoptosis, responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. nih.gov Studies have demonstrated that this compound treatment significantly increases the activity of both caspase-9 and caspase-3 in various cancer cell lines, confirming its role in executing the intrinsic apoptotic pathway. nih.govnih.gov

Inflammatory Mediators and Cytokines

Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 (PGE2)

This compound has demonstrated significant anti-inflammatory properties by targeting the cyclooxygenase-2 (COX-2) pathway. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, potent inflammatory mediators. nih.gov Preclinical research shows that this compound can inhibit the expression of the COX-2 gene and protein, often induced by inflammatory stimuli like interleukin-1 beta (IL-1β). nih.govnih.gov

By suppressing COX-2, this compound effectively reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. nih.govmdpi.com This inhibitory effect on the COX-2/PGE2 axis is a cornerstone of this compound's anti-inflammatory mechanism and has been observed in various models, including human osteoarthritis chondrocytes. nih.govnih.gov Notably, this compound's action is selective towards the inducible COX-2 enzyme, with studies indicating it does not significantly affect the activity of the constitutively expressed COX-1 enzyme, which is involved in homeostatic functions. mdpi.com

Matrix Metalloproteinases (MMPs: MMP-1, MMP-8, MMP-13, MMP-2, MMP-9)

This compound modulates the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. Dysregulation of MMPs is implicated in inflammatory diseases and cancer metastasis. Research has shown that this compound can downregulate the expression and activity of several key MMPs.

Specifically, this compound has been found to inhibit MMP-2 and MMP-9, which are crucial for the breakdown of type IV collagen, a major component of the basement membrane. researchgate.netresearchgate.net This inhibition curtails the invasive potential of cancer cells. researchgate.net Furthermore, in the context of inflammatory conditions like periodontitis and osteoarthritis, this compound significantly downregulates the expression of collagenases MMP-8 and MMP-13. nih.govnih.gov The inhibition of these specific MMPs protects against the degradation of cartilage and alveolar bone, highlighting this compound's therapeutic potential in matrix-degrading diseases. nih.govnih.gov

Pro-Inflammatory Cytokines (IL-1β, IL-6, IL-8) and Anti-Inflammatory Cytokines (IL-10, IFN-γ)

A significant aspect of this compound's immunomodulatory and anti-inflammatory activity is its ability to regulate cytokine production. auctoresonline.org Preclinical studies consistently report that this compound can suppress the production and expression of key pro-inflammatory cytokines. It has been shown to reduce levels of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in various inflammatory models, including collagen-induced arthritis and lipopolysaccharide (LPS)-induced inflammation. mdpi.comauctoresonline.org In head and neck cancer cell lines, this compound treatment also led to a significant reduction in the secretion of IL-1β and IL-8. nih.govproceedings.science

In addition to suppressing pro-inflammatory cytokines, this compound can enhance the production of anti-inflammatory cytokines. auctoresonline.org For instance, in animal models of arthritis and endometritis, this compound administration increased the levels of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation. auctoresonline.org The effect on Interferon-gamma (IFN-γ) appears to be context-dependent, with some studies showing this compound-mediated inhibition of IFN-γ production in peripheral blood mononuclear cells, suggesting a potential role in suppressing certain T-cell mediated responses. mdpi.comresearchgate.net

Nitric Oxide Synthases-2 (iNOS)

This compound exerts anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS), also known as NOS-2. nih.gov iNOS is an enzyme that is typically absent in resting cells but is rapidly expressed in response to immunological stimuli such as pro-inflammatory cytokines and bacterial endotoxins. nih.gov Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a reactive free radical that contributes to cytotoxicity and tissue damage during chronic inflammation. nih.gov

Redox Homeostasis Regulation

This compound has been shown to play a significant role in the regulation of redox homeostasis, which is crucial for maintaining cellular function. nih.gov Its effects are multifaceted, involving direct antioxidant actions and the modulation of the cell's own antioxidant defense systems.

Antioxidant Activity and Free Radical Scavenging

This compound demonstrates direct antioxidant properties by scavenging various free radicals. nih.gov Studies have shown its capacity to act as a powerful superoxide (B77818) scavenger, with an IC50 of 1.82 mM. nih.gov It also exhibits hydroxyl radical scavenging activity at low concentrations. nih.gov However, at higher concentrations, it has been observed to activate the Fenton reaction, leading to the generation of hydroxyl radicals. nih.gov

The antioxidant activity of isolated this compound has been evaluated using various methods, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) assays. ugm.ac.idugm.ac.id In one study, isolated this compound showed antioxidant activity in the ABTS test with an IC50 value of 4.35 ± 0.004 mg/mL and in the FRAP test with a result of 10.53 mol TE/g sample. ugm.ac.idresearchgate.net Interestingly, in the same study, this compound did not show activity as a free radical scavenger in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. ugm.ac.idresearchgate.net This suggests that its scavenging ability may be specific to certain types of radicals.

ActivityAssay/ModelResultSource
Superoxide ScavengingIn vitroIC50 of 1.82 mM nih.gov
Lipid Peroxidation InhibitionIn vitro52% inhibition (IC50 of 1.23 mM) nih.gov
Antioxidant ActivityABTS AssayIC50 of 4.35 ± 0.004 mg/mL ugm.ac.idresearchgate.net
Antioxidant ActivityFRAP Assay10.53 mol TE/g sample ugm.ac.idresearchgate.net
Free Radical ScavengingDPPH AssayInactive ugm.ac.idresearchgate.net
Modulation of Endogenous Antioxidant Enzymes (e.g., SOD, GPx, GR)

Beyond direct scavenging, this compound beneficially influences endogenous antioxidant enzymes. nih.gov In studies on mice with microcystin-LR-induced toxicity, this compound treatment was effective in diminishing oxidative damage by significantly increasing the contents of brain Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GSH-Px). nih.gov Similarly, this compound derivatives have been found to protect the intracellular glutathione peroxidase (GSH-Px) antioxidant enzyme system from oxidative damage. scispace.com

One study investigating the effects of this compound on rat intestinal mucosa found that while glutathione levels increased, the activity of Glutathione Reductase (GR) was not altered. nih.gov This indicates a selective modulation of the components within the cellular antioxidant defense system.

Influence on Cellular Thiol Status

This compound has a notable influence on the cellular thiol status, particularly on glutathione (GSH), a critical intracellular antioxidant. nih.govnih.gov In a study on rat intestinal mucosa and epithelial cells, this compound treatment resulted in a significant increase in glutathione levels. nih.gov This prevention of GSH depletion is a key mechanism of its antioxidant activity. nih.gov The same study, however, found that protein thiols were not altered by this compound treatment. nih.gov The research suggests that the increased synthesis or transport of the intracellular GSH pool may play an important role in cellular homeostasis. nih.gov

Autophagy and Cellular Senescence Induction

Recent research has highlighted this compound's role in inducing autophagy and cellular senescence, particularly in the context of cancer cells. nih.govresearchgate.net In studies using acute leukemia cell lines (NB4 and MOLT-4), this compound was found to significantly decrease cell viability. researchgate.net

The induction of autophagy by this compound was evidenced by an increase in the expression of key autophagy-related proteins such as LC3, Beclin-1, and ULK1. nih.govresearchgate.net Concurrently, this compound treatment led to a decrease in the expression of mTOR and NF-κB1, which are known inhibitors of the autophagic process. nih.govresearchgate.netnih.gov

In addition to autophagy, this compound was shown to induce cellular senescence in these leukemia cells. nih.gov This was demonstrated by an increase in senescence-associated beta-galactosidase fluorescence intensity. researchgate.net The mechanism involves the upregulation of p21 and Interleukin-6 (IL-6) expression, coupled with a decrease in Cyclin-dependent kinase 2 (CDK2) expression, which ultimately leads to cell cycle arrest. nih.govresearchgate.netnih.gov These findings suggest that this compound can activate cellular pathways that halt the proliferation of cancer cells. researchgate.netelsevierpure.com

Cellular ProcessCell LinesEffect of this compoundKey Molecular ChangesSource
AutophagyNB4, MOLT-4 (Acute Leukemia)Induction↑ LC3, ↑ Beclin-1, ↑ ULK1, ↓ mTOR, ↓ NF-κB1 nih.govresearchgate.netnih.gov
Cellular SenescenceNB4, MOLT-4 (Acute Leukemia)Induction↑ Senescence-Associated β-galactosidase, ↑ p21, ↑ IL-6, ↓ CDK2 nih.govresearchgate.netnih.gov

Interactions with Other Receptors and Signaling Molecules

Transient Receptor Potential Vanilloid 1 (TRPV1)

This compound is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key receptor involved in sensing noxious stimuli like heat and pungency. nih.govresearchgate.net The interaction of this compound with TRPV1 is responsible for the characteristic pungent or "spicy" sensation of black pepper. nih.gov

Studies on human TRPV1 receptors expressed in HEK293 cells have shown that this compound acts as a full agonist, producing rapidly activating whole-cell currents. nih.gov These currents are similar to those generated by capsaicin (B1668287), the prototypical TRPV1 agonist, and can be blocked by competitive (capsazepine) and non-competitive (ruthenium red) TRPV1 antagonists. nih.gov

Interestingly, while this compound is less potent than capsaicin, it has been shown to have a greater efficacy at the human TRPV1 receptor. nih.gov However, patch-clamp recordings have confirmed that this compound weakly activates TRPV1, with the channel's open probability reaching only about 10% even at a concentration of 30 μM. nih.gov

Computational modeling and mutational analysis have revealed that this compound binds to the same ligand-binding pocket as capsaicin but in different poses. nih.gov Unlike capsaicin, this compound's activation of TRPV1 does not significantly depend on interactions with key residues T551 and E571. nih.gov Instead, it is suggested that the bound this compound may directly interact with the T671 residue on the pore-forming S6 segment to induce the channel's opening. nih.gov This distinct structural mechanism helps explain why this compound is a weaker agonist compared to capsaicin. nih.gov

Histamine (B1213489) H2 Receptors

While the interaction of this compound with histamine receptors is not extensively documented in preclinical studies, the broader class of histamine H2 receptor antagonists is known for its role in gastric acid secretion. nih.gov H2 receptors, which are Gs-coupled, play a significant role in the stomach's parietal cells, where their stimulation leads to an increase in cyclic AMP and subsequent secretion of hydrochloric acid. youtube.com The inhibitory feedback regulation of histamine release is also mediated by H2 receptors. nih.gov While some acetamide (B32628) derivatives with structural similarities to components of this compound have been evaluated for histamine H2 receptor antagonistic activity, direct preclinical data detailing this compound's specific mechanisms at this receptor are limited. nih.gov

Wnt Signaling Pathway

This compound has been demonstrated to exert inhibitory effects on the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is frequently deregulated in cancers like colorectal cancer. nih.gov Preclinical studies show that this compound can impair the proliferation and migration of colorectal cancer cell lines, including HCT116, SW480, and DLD-1. nih.gov

The mechanism of action involves the suppression of β-catenin's nuclear localization. nih.gov In human osteosarcoma cells (U2OS and 143B), this compound treatment has been shown to block the Wnt/β-catenin signaling pathway, which in turn suppresses the expression of metastatic markers such as VEGF and MMP2. researchgate.net An epistasis assay indicated that this compound's inhibitory action occurs downstream of β-catenin stabilization. researchgate.net It is suggested that this compound may suppress the binding of the TCF/LEF transcription factor complex to DNA or directly bind to the promoter of Wnt target genes, thereby downregulating their expression. nih.gov

Table 1: Effect of this compound on Wnt/β-catenin Signaling in Cancer Cell Lines

Cell Line Cancer Type Key Findings
HCT116, SW480, DLD-1 Colorectal Cancer Impaired cell proliferation and migration; Suppressed β-catenin nuclear localization. nih.gov
U2OS, 143B Osteosarcoma Blocked Wnt/β-catenin signaling; Suppressed expression of VEGF and MMP2. researchgate.net
MicroRNA Modulation (e.g., miR-21)

This compound has the ability to regulate multiple signaling molecules, including microRNAs (miRNAs). nih.gov MiRNAs are small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. biorxiv.org The dysregulation of specific miRNAs, such as miR-21, has been linked to tumorigenesis and the progression of various cancers by downregulating tumor suppressor genes. biorxiv.org

Studies have shown that miR-21 expression is upregulated in cardiac tissue during T. cruzi infection, suggesting it as a potential therapeutic target for Chagas cardiomyopathy. mdpi.com While this compound is known to modulate miRNAs, and miR-21 is a key player in many pathological processes, the direct preclinical mechanisms detailing how this compound specifically modulates miR-21 are still an emerging area of research. nih.govnih.gov However, the potential for this compound to influence pathways where miR-21 is a critical regulator is an area of active investigation. nih.govmdpi.com

Endoplasmic Reticulum Stress Modulation

This compound has been identified as a modulator of endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.gov Unresolved ER stress can activate the unfolded protein response (UPR), which can ultimately lead to cell death if homeostasis is not restored. biorxiv.orgmdpi.com

In preclinical models of Spinocerebellar ataxia 17 (SCA17), a neurodegenerative disease caused by protein misfolding, this compound was found to alleviate toxicity caused by the mutant TATA box binding protein (TBP). nih.govnih.gov The protective mechanism of this compound involves the induction of mesencephalic astrocyte-derived neurotrophic factor (MANF) expression. nih.govnih.gov Increased levels of MANF help to counteract ER stress, suggesting that this compound acts as a MANF-based therapeutic agent for ER stress-related neuropathologies. nih.govnih.gov

Table 2: this compound's Modulation of Endoplasmic Reticulum Stress

Model System Disease Context Mechanism of Action Outcome
Human G-quadruplex DNA Binding

This compound has been shown to directly interact with non-canonical DNA structures known as G-quadruplexes (G4s). researchgate.netiitj.ac.innih.gov These structures are formed in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of oncogenes like c-myc. researchgate.netnih.gov As such, G-quadruplexes are considered promising targets for anti-cancer therapeutics. researchgate.net

Biophysical studies have demonstrated that this compound exhibits a specific binding affinity for G-quadruplex DNA over standard double-stranded DNA. researchgate.netnih.gov Its highest affinity is for the G-quadruplex structure located in the promoter region of the c-myc oncogene. researchgate.netnih.gov The binding of this compound stabilizes the G-quadruplex structure. researchgate.net In vitro studies have further shown that this interaction leads to apoptosis-mediated cell death in cancer cells, highlighting this compound's potential as a G-quadruplex-targeting anti-cancer agent. researchgate.netnih.govconsensus.app

Table 3: Interaction of this compound with Human G-quadruplex DNA

Target G-quadruplex Binding Specificity Observed Effect
c-myc promoter region Highest affinity compared to other G4 structures and double-stranded DNA. researchgate.netnih.gov Stabilization of the G-quadruplex structure. researchgate.net
Transforming Growth Factor Beta 1 (TGFβ1) Pathway

This compound has been shown to inhibit the Transforming Growth Factor Beta 1 (TGF-β1) signaling pathway, which is centrally involved in processes like cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a key step in cancer metastasis. nih.govresearchgate.net

In human lung adenocarcinoma (A549) cells, pretreatment with this compound was found to reverse TGF-β1-induced EMT. nih.govresearchgate.net This was evidenced by its ability to prevent the morphological changes associated with EMT and abrogate the increased expression of mesenchymal markers like fibronectin and N-cadherin. nih.govresearchgate.net The mechanism underlying this effect involves the inhibition of the phosphorylation of key downstream mediators of the TGF-β1 pathway, specifically SMAD 2 and ERK 1/2. nih.gov

Furthermore, in a mouse model of chronic pancreatitis, this compound treatment ameliorated pancreatic fibrosis by inhibiting the TGF-β/SMAD signaling pathway. nih.gov It reduced the production of TGF-β and inhibited the activation of pSMAD2/3 in pancreatic stellate cells, which are key drivers of fibrosis. nih.gov

Table 4: this compound's Effect on the TGF-β1 Pathway

Model System Key Findings Mechanism
A549 lung adenocarcinoma cells Inhibited TGF-β1-induced epithelial-mesenchymal transition (EMT). nih.govresearchgate.net Inhibited phosphorylation of ERK 1/2 and SMAD 2. nih.gov

Enzyme Inhibition and Activation Beyond Drug Metabolism

This compound is widely recognized for its significant influence on various enzymes, extending beyond its well-documented effects on drug-metabolizing enzymes. This modulation contributes to its diverse pharmacological activities.

This compound is a potent inhibitor of several cytochrome P450 (CYP) isoforms, most notably CYP3A4, which is a major enzyme involved in the metabolism of a vast number of drugs. researchgate.netnih.govmdpi.com By inhibiting CYP3A4, this compound can slow the first-pass metabolism of co-administered substances, thereby increasing their systemic availability. researchgate.net It also inhibits other drug-metabolizing enzymes such as UDP-glucuronosyltransferase. nih.gov

Beyond the CYP family, this compound has been shown to interact with other key enzymes. It can modulate the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. mdpi.com For instance, this compound has been observed to decrease the expression of MMP-2 and MMP-9. mdpi.com Additionally, it can affect the activity of inflammatory enzymes like cyclooxygenase-2 (COX-2) and kinases within signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38. nih.govmdpi.com This broad enzymatic inhibitory profile underscores the pleiotropic nature of this compound's molecular actions.

Table 5: Summary of this compound's Enzyme Inhibition/Activation Profile (Beyond Drug Metabolism)

Enzyme/Enzyme Family Effect Associated Pathway/Process
Matrix Metalloproteinases (MMP-2, MMP-9) Inhibition Cancer cell migration and invasion. mdpi.com
Cyclooxygenase-2 (COX-2) Inhibition Inflammation, Wnt/β-catenin signaling. researchgate.netnih.gov
Mitogen-activated protein kinases (ERK, p38) Inhibition Inflammation, Cell signaling. mdpi.com
UDP-glucuronosyltransferase Inhibition Glucuronidation, Xenobiotic metabolism. nih.gov

Monoamine Oxidase (MAO-B) Inhibition

This compound has been identified as an inhibitor of monoamine oxidase (MAO), with a notable selectivity for the MAO-B isoform. nih.gov Bioassay-guided studies of extracts from Piper longum fruits isolated this compound as the active MAO inhibitor. jst.go.jp Kinetic analysis revealed that this compound competitively and reversibly inhibits both MAO-A and MAO-B. jst.go.jp However, its inhibitory potency is significantly greater for MAO-B. jst.go.jp

In one study, this compound demonstrated an IC₅₀ value of 7.0 μM against MAO-B, compared to 20.9 μM for MAO-A. jst.go.jp The corresponding inhibition constants (Kᵢ values) were 3.19 μM for MAO-B and 19.0 μM for MAO-A, confirming its competitive nature. jst.go.jp Another study reported IC₅₀ values of 17.57 μM for human MAO-B (hMAO-B) and 19.01 μM for hMAO-A. nih.gov The structural features of this compound, specifically the conjugated double bond and carbonyl group, are considered essential for its MAO-inhibitory activity. researchgate.net Derivatives of this compound have been synthesized that show even greater potency and selectivity for MAO-B, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.govresearchgate.net

Inhibitory Activity of this compound against Monoamine Oxidase (MAO) Isoforms

Enzyme IsoformIC₅₀ Value (μM)Kᵢ Value (μM)Inhibition TypeSource
MAO-A20.919.0 ± 0.9Competitive, Reversible jst.go.jp
MAO-B7.03.19 ± 0.5Competitive, Reversible jst.go.jp
hMAO-A19.01 ± 0.031Not ReportedNot Reported nih.gov
hMAO-B17.57 ± 0.037Not ReportedNot Reported nih.gov

Thioredoxin Reductase and Carbonic Anhydrase Inhibition

This compound's interaction with enzymes involved in cellular redox homeostasis and physiological pH balance has also been investigated.

Thioredoxin Reductase (TrxR): this compound and its analogs have been shown to inhibit thioredoxin reductase (TrxR), a key enzyme in regulating cellular redox state. researchgate.net The related natural alkaloid piperlongumine (B1678438) is known to inhibit cytosolic thioredoxin reductase (TXNRD1 or TrxR1) through irreversible action, with an apparent kᵢₙₐ꜀ₜ value of 0.206 × 10⁻³ µM⁻¹ min⁻¹. nih.govmdpi.com The mechanism involves preferentially targeting the selenocysteine (B57510) (Sec) residues in the C-terminal redox motif of the enzyme. nih.govmdpi.com Studies on this compound analogs indicate that B5, a synthesized analog, selectively inhibits TrxR activity by binding to its Sec residues, which induces cellular oxidative stress. researchgate.net

Carbonic Anhydrase (CA): this compound has been tested for its inhibitory activity against human (h) cytosolic carbonic anhydrase isoforms hCA I and hCA II. tandfonline.comscilit.com These enzymes are crucial for processes like pH homeostasis and the transport of CO₂. tandfonline.com Research shows that this compound acts as a weak inhibitor for both isoforms. tandfonline.comresearchgate.net The reported IC₅₀ values for this compound were 60 mM against hCA I and 2 mM against hCA II. tandfonline.com Although its potency is low compared to standard inhibitors like acetazolamide, this compound's chemical structure may serve as a lead for the development of novel CA inhibitors. tandfonline.com

Inhibitory Activity of this compound against Carbonic Anhydrase (CA) Isoforms

Enzyme IsoformIC₅₀ ValueSource
Human Carbonic Anhydrase I (hCA I)60 mM tandfonline.com
Human Carbonic Anhydrase II (hCA II)2 mM tandfonline.com

Modulation of Digestive Enzymes (e.g., Pancreatic Enzymes)

This compound has been observed to modulate the activity of certain digestive enzymes, particularly in the context of pancreatic function. In a mouse model of cerulein-induced chronic pancreatitis, a condition characterized by inflammation and fibrosis, administration of this compound was found to improve pancreatic exocrine function. researchgate.net Histological analysis showed that this compound treatment increased the number of amylase-positive cells in the pancreas. researchgate.net This suggests that this compound can modulate pancreatic enzyme levels, potentially by protecting acinar cells from damage and inhibiting inflammation. researchgate.net Furthermore, this compound has been reported to inhibit enzymes involved in the biotransformation of various substances, such as UDP-glucuronosyltransferase. preprints.orgnih.gov

Inhibition of Cancer-Related Enzymes (e.g., EGFR Tyrosine Kinase)

The potential of this compound and related compounds to inhibit enzymes involved in cancer progression has been explored, with a focus on the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cell proliferation and is often overexpressed in various cancers. nih.gov In-silico molecular docking studies have analyzed the binding affinity of compounds derived from Piper nigrum, including this compound, to the active site of the EGFR receptor. nih.gov These computational analyses suggest that this compound-related compounds can fit within the EGFR binding pocket, indicating a potential for inhibitory action. nih.gov

Furthermore, studies using the related compound piperlongumine in combination with approved EGFR tyrosine kinase inhibitors (EGFR-TKIs) like gefitinib (B1684475) and erlotinib (B232) have been conducted on non-small cell lung cancer cell lines. nih.gov These combination treatments resulted in significant reductions in the protein expression of both wild-type EGFR and its phosphorylated, active form (p-EGFR). nih.gov

Modulation of Glutathione Transferase and Quinone Reductase

This compound can modulate the activity of Phase II detoxification enzymes, including Glutathione Transferase (GST) and Quinone Reductase (QR). In a mouse model of benzo(a)pyrene-induced lung carcinogenesis, the activities of GST and QR were found to be decreased in the lung cancer-bearing animals. nih.gov Oral supplementation with this compound enhanced the activities of these detoxification enzymes. nih.gov This modulation suggests a protective role for this compound by boosting the enzymatic defense system against carcinogenic substances. nih.gov The related compound piperlongumine has been shown to inhibit human glutathione transferase pi class (GSTP1), which is often overexpressed in tumors, through a mechanism involving the nucleophilic addition of glutathione to the inhibitor within the enzyme's catalytic pocket. frontiersin.org

Preclinical Biological Activities and Mechanistic Investigations in in Vitro and in Vivo Models

Immunomodulatory Effects

Piperine (B192125) has demonstrated effects on the immune system, influencing both cellular and humoral responses in preclinical settings. mdpi.comsci-hub.semdpi.comresearchgate.netturkishimmunology.org

Modulation of B-cell Function and Humoral Immune Response

Research indicates that this compound can modulate the function of B lymphocytes, which are key players in the humoral immune response. researchgate.netbac-lac.gc.caresearchgate.net Studies using mouse B cells cultured in vitro have shown that this compound can inhibit B cell proliferation in a dose-dependent manner. researchgate.netbac-lac.gc.caresearchgate.net This inhibition has been associated with cell cycle arrest at the G0/G1 phase and reduced expression of cyclins D2 and D3. researchgate.net Furthermore, this compound treatment has been observed to reduce the expression of major histocompatibility complex class II molecules and costimulatory molecules like CD40 and CD86 on B lymphocytes. researchgate.netbac-lac.gc.caresearchgate.net This can lead to impaired B cell-mediated antigen presentation to T cells. researchgate.netbac-lac.gc.ca this compound has also been found to inhibit the synthesis of certain cytokines, including interleukin (IL)-6 and IL-10, by B cells, as well as the production of immunoglobulins such as IgM, IgG2b, and IgG3. researchgate.net The inhibitory effect on B cell proliferation was not mediated through the transient receptor potential vanilloid-1 ion channel (TRPV1), as it was also observed in B cells from TRPV1-deficient mice. researchgate.net In vitro studies using concentrations such as 15 µM have shown inhibition of proliferative responses induced by lipopolysaccharide (LPS) and α-IgM antibody, along with reduced IgM antibody secretion. researchgate.netbjvm.org.br

Suppression of Inflammatory Cell Infiltrations

This compound has been shown to suppress the infiltration of inflammatory cells in various experimental models. sci-hub.seturkishimmunology.orgresearchgate.netmdpi.comnih.govnih.gov In a murine model of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke exposure, oral treatment with this compound significantly reduced the recruitment of inflammatory cells, including neutrophils and macrophages, into the bronchoalveolar lavage fluid and lung tissues. researchgate.netnih.gov In a rat model of carrageenan-induced arthritis, this compound treatment has been reported to reduce lymphocytic infiltration and inflammation in the affected joints. turkishimmunology.org Studies on Helicobacter pylori-stimulated gastric cancer cells indicated that this compound suppresses the infiltration of neutrophils and mononuclear cells. sci-hub.se Furthermore, in a model of hepatic ischemia/reperfusion injury in mice, this compound pretreatment alleviated inflammatory cell infiltration in the liver tissue. nih.gov this compound also inhibited the infiltration of CCR3+ cells into inflammatory lesions in a mouse model of atopic dermatitis-like symptoms. mdpi.com

Anti-Inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of this compound in various preclinical models. biomedres.usmdpi.comsci-hub.semdpi.commdpi.comaginganddisease.orgresearchgate.netmdpi.comnih.govnih.govsdsuv.co.injst.go.jpnih.govphcogres.comresearchgate.netmodares.ac.irmdpi.comauctoresonline.org

Attenuation of Inflammation Markers in Animal Models

This compound has demonstrated the ability to attenuate various inflammation markers in animal models. aginganddisease.orgresearchgate.netturkishimmunology.orgresearchgate.netnih.govnih.govsdsuv.co.inmdpi.com In models of inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. aginganddisease.orgresearchgate.netnih.govnih.govsdsuv.co.inmdpi.comauctoresonline.org For instance, in a cerebral ischemia-reperfusion-induced inflammation rat model, this compound reduced IL-1β, IL-6, and TNF-α, along with COX-2, iNOS, and NF-κB. mdpi.com In cigarette smoke-exposed mice, this compound treatment reversed the increased production of pro-inflammatory mediators including IL-1β, IL-8, and TNF-α in bronchoalveolar fluid. researchgate.netnih.gov this compound also attenuated inflammation, redness, and disruption of alveoli and bronchioles in the nasal mucosa of rats. mdpi.com In LPS-stimulated macrophages and Escherichia coli-infected mice, this compound caused a decrease in IL-1β production. auctoresonline.org

This compound has also been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by suppressing the activity of COX-2. mdpi.comsdsuv.co.innih.govmdpi.com In IL-1β-stimulated fibroblast-like synoviocytes from rheumatoid arthritis patients, this compound inhibited the expression of IL-6 and MMP-13 and reduced PGE2 production in a dose-dependent manner. biomedres.ussdsuv.co.innih.gov Data from studies indicate that this compound can inhibit the generation of PGE2 and PGD2 in RAW264.7 cells stimulated with LPS. mdpi.com

Furthermore, this compound has been observed to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK pathways. mdpi.comaginganddisease.orgnih.govnih.govjst.go.jpmdpi.com Studies have shown that this compound can inhibit the activation of NF-κB and downregulate MAPK pathways in inflammatory settings. mdpi.comaginganddisease.orgnih.govnih.govjst.go.jpmdpi.com For example, in Staphylococcus aureus endometritis in mice, this compound inhibited inflammation by inhibiting the activation of NF-κB and MAPK pathways. jst.go.jpauctoresonline.org In hepatic ischemia/reperfusion injury, this compound attenuated inflammation through the TLR4/IRAK1/NF-κB signaling pathway. nih.gov

Protective Effects on Inflammatory Conditions (e.g., Periodontitis, Arthritis)

Preclinical studies have demonstrated protective effects of this compound in various inflammatory conditions, including periodontitis and arthritis. biomedres.usmdpi.comresearchgate.netsdsuv.co.innih.govphcogres.comresearchgate.netmodares.ac.irauctoresonline.orgaku.edu

In models of periodontitis, this compound has shown protective effects against inflammation, alveolar bone loss, and collagen fiber degradation. mdpi.comsdsuv.co.inresearchgate.netmodares.ac.ir Analysis of cytokine and enzyme expression levels, such as IL-1β, TNF-α, MMP-8, and MMP-13, has provided insights into these mechanisms. sdsuv.co.in Studies using doses of 50 mg/kg and 100 mg/kg this compound in rats reduced degraded collagen fibers and significantly suppressed the expression of IL-1β, MMP-8, and MMP-13. sdsuv.co.in

In arthritis models, this compound has exhibited anti-inflammatory and antiarthritic effects. biomedres.usmdpi.comsdsuv.co.innih.govphcogres.comauctoresonline.orgaku.edu In a rat arthritis model, this compound inhibited IL-6, MMP-13, and AP-1, and reduced PGE2 in a dose-dependent manner, leading to significantly reduced nociceptive and arthritic symptoms. biomedres.usmdpi.comsdsuv.co.innih.gov Histological investigations in these models have revealed a reduction in the inflammatory area in the ankle joints of this compound-treated rats. biomedres.ussdsuv.co.innih.gov this compound has also shown significant anti-inflammatory effects in the formalin-induced arthritis model in rats. phcogres.com

This compound's protective effects have also been explored in other inflammatory conditions, such as atopic dermatitis, where topical treatment reduced ear swelling and inhibited pro-inflammatory cytokines like TNF-α and IL-1β in mouse ears. mdpi.com In a mouse model of ovalbumin-induced asthma, this compound administration decreased the infiltration of eosinophils and reduced airway hyperresponsiveness by suppressing T cell activity and Th2 cytokine production. mdpi.comturkishimmunology.org

Here is a summary of findings on inflammation markers and conditions:

Condition/ModelAnimal ModelKey Findings on Inflammation MarkersReference
Cigarette Smoke-Induced Lung Inflammation (COPD)MiceReduced IL-1β, IL-8, TNF-α, LTB-4, neutrophil elastase, MDA, MPO, nitric oxide, MMP9; decreased inflammatory cell infiltration. researchgate.netnih.gov researchgate.netnih.gov
Cerebral Ischemia-Reperfusion-Induced InflammationRatsReduced IL-1β, IL-6, TNF-α, COX-2, iNOS, NF-κB. mdpi.com mdpi.com
LPS-Stimulated RAW264.7 CellsIn vitroInhibited NO and PGE2 production; downregulated TNF-α, IL-1β, IL-6 mRNA/protein; enhanced IL-10 mRNA/protein. mdpi.commdpi.com mdpi.commdpi.com
IL-1β-Stimulated Fibroblast-Like SynoviocytesIn vitroInhibited IL-6 and MMP-13 expression; reduced PGE2 production; inhibited AP-1 migration. biomedres.ussdsuv.co.innih.gov biomedres.ussdsuv.co.innih.gov
PeriodontitisRatsReduced degraded collagen fibers; suppressed IL-1β, MMP-8, MMP-13 expression. mdpi.comsdsuv.co.in mdpi.comsdsuv.co.in
Arthritis (Carrageenan-induced, Formalin-induced)RatsInhibited IL-6, MMP-13, AP-1; reduced PGE2; reduced nociceptive/arthritic symptoms; reduced inflammatory area in joints. biomedres.usmdpi.comsdsuv.co.innih.govphcogres.comauctoresonline.org biomedres.usmdpi.comsdsuv.co.innih.govphcogres.comauctoresonline.org
Atopic Dermatitis-like SymptomsMiceReduced ear swelling; inhibited TNF-α and IL-1β in ear tissues; suppressed IL-4 secretion, GATA3 mRNA, STAT6 phosphorylation. mdpi.com mdpi.com
Ovalbumin-Induced AsthmaMiceDecreased eosinophil infiltration; reduced airway hyperresponsiveness; suppressed T cell activity and Th2 cytokines. biomedres.usmdpi.comturkishimmunology.org biomedres.usmdpi.comturkishimmunology.org
Hepatic Ischemia/Reperfusion InjuryMiceAlleviated inflammatory cell infiltration; attenuated TNF-α and IL-6 production; reduced TLR4 activation and downstream signaling. nih.gov nih.gov
Staphylococcus aureus EndometritisMiceInhibited inflammation; reduced TNF-α, IL-1β, IL-6; increased IL-10; inactivated NF-κB and MAPK pathways. jst.go.jpauctoresonline.org jst.go.jpauctoresonline.org

Neurobiological Effects

This compound has also been investigated for its potential neurobiological effects in preclinical studies. mdpi.commdpi.comaginganddisease.orgsdsuv.co.inaku.edutandfonline.comresearchgate.netnih.gov These effects include potential neuroprotective properties and modulation of neurotransmitter systems. mdpi.commdpi.comaginganddisease.orgaku.edutandfonline.comresearchgate.netnih.gov

Studies have explored the neuroprotective effects of this compound in models of neurotoxicity and neurodegenerative conditions. mdpi.commdpi.comaginganddisease.orgresearchgate.netnih.gov For instance, this compound has shown protective effects against neurotoxicity induced by corticosterone (B1669441) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in cellular and animal models. mdpi.comaginganddisease.orgnih.gov In a rat model of Alzheimer's disease-like cognitive deficit, this compound treatment improved memory impairment and reduced neurodegeneration in the hippocampus. researchgate.net This effect was potentially linked to decreased lipid peroxidation and reduced acetylcholinesterase enzyme activity. researchgate.net this compound has also demonstrated neurotrophic effects in the hippocampus in this model. researchgate.net

This compound's influence on neurotransmitter systems has been examined, with some research suggesting modulation of systems such as serotonin (B10506), norepinephrine, and GABA. tandfonline.com Studies have indicated that this compound may increase basal GABA and glycine (B1666218) levels in the brain. tandfonline.com It has also been suggested that this compound could facilitate serotonin release in the cortex and hippocampus. tandfonline.com

Furthermore, this compound has shown anticonvulsant and analgesic effects in animal models. mdpi.comphcogres.comaku.edutandfonline.com Intraperitoneal administration of this compound significantly inhibited acetic acid-induced writhing in mice and prolonged reaction time in the tail-flick assay. mdpi.comaku.edu The anticonvulsant activity has been demonstrated through delayed onset of pentylenetetrazole- and picrotoxin-induced seizures in mice. mdpi.comaku.edutandfonline.com These anticonvulsant effects might be related to the modulation of TRPV1 receptors and potential inhibitory effects on Na+ channels. mdpi.comtandfonline.com While this compound showed analgesic and anti-inflammatory effects in experimental models, these effects were not always comparable to standard drugs like aspirin. phcogres.com

The neurobiological effects of this compound appear to involve multiple mechanisms, including the reduction of oxidative stress and inflammation in the brain. mdpi.comaginganddisease.orgsdsuv.co.in this compound has been shown to protect against oxidative damage and improve cognitive function in sleep-deprived mice, potentially by enhancing antioxidant enzyme activities in the hippocampus and reducing serum levels of inflammatory factors. mdpi.com

Here is a summary of findings on neurobiological effects:

Effect/ModelAnimal/Cell ModelKey FindingsReference
Neuroprotection against NeurotoxicitySK-N-SH cells, PC12 cells, RatsIncreased cell viability, restored mitochondrial function, protected against rotenone-induced neurotoxicity; protective effects against corticosterone- and MPTP-induced neurotoxicity. mdpi.comaginganddisease.orgnih.gov mdpi.comaginganddisease.orgnih.gov
Cognitive Improvement and NeurodegenerationRats (Alzheimer's model), Mice (Sleep deprivation)Improved memory impairment, reduced neurodegeneration in hippocampus; potentially linked to decreased lipid peroxidation and acetylcholinesterase activity; neurotrophic effects; improved cognitive function. mdpi.comresearchgate.net mdpi.comresearchgate.net
Modulation of Neurotransmitter SystemsBrain (various regions)Suggested increase in basal GABA and glycine levels; potential facilitation of serotonin release. tandfonline.com tandfonline.com
Analgesic EffectsMice, RatsInhibited acetic acid-induced writhing; prolonged reaction time in tail-flick assay. mdpi.comphcogres.comaku.edu mdpi.comphcogres.comaku.edu
Anticonvulsant EffectsMiceDelayed onset of pentylenetetrazole- and picrotoxin-induced seizures; potentially related to TRPV1 modulation and Na+ channel inhibition. mdpi.comaku.edutandfonline.com mdpi.comaku.edutandfonline.com
Reduction of Oxidative Stress and NeuroinflammationBrainProtected against oxidative damage; enhanced antioxidant enzyme activities; reduced serum inflammatory factors. mdpi.comaginganddisease.orgsdsuv.co.in mdpi.comaginganddisease.orgsdsuv.co.in

Neuroprotective Potentials in Experimental Models

Preclinical studies have indicated that this compound possesses neuroprotective properties in various experimental models. Research using a kainic acid (KA)-induced excitotoxicity rat model demonstrated that this compound treatment attenuated neuronal damage in the hippocampus. This protective effect was associated with the attenuation of glutamate (B1630785) hyperactivity and the upregulation of the nerve growth factor (NGF)-mediated TrkA/Akt/GSK3β signaling pathway in the hippocampus mdpi.com. This compound has also shown promise in models of Parkinson's disease (PD). In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced PD mouse model, this compound pretreatment improved motor and cognitive performance. The proposed mechanisms for this neuroprotection include the inhibition of MPTP-induced neurotoxicity through the reduction of oxidative stress, apoptosis, and inflammation spandidos-publications.com. Similar protective effects via antioxidant, anti-apoptotic, and anti-inflammatory mechanisms were observed in a 6-OHDA-induced Parkinson's rat model spandidos-publications.comnobleresearch.org. This compound has also been shown to protect against ischemic brain injury and attenuate β-amyloid or oxidative stress-induced neuronal cell damage and death in various in vitro and in vivo models nih.gov. Its ability to cross the blood-brain barrier is considered beneficial for its central nervous system effects mdpi.comnih.govnih.gov.

Anticonvulsant Activity in Animal Models

Studies in animal models have explored this compound's anticonvulsant activity. In mice, this compound attenuated seizures induced by pentylenetetrazole (PTZ) and picrotoxin (B1677862) (PIC). These findings suggest that this compound's anticonvulsant effects may be mediated, at least in part, via GABAergic pathways jpp.krakow.plaku.eduresearchgate.net. Research using different chemoconvulsant models (pentylenetetrazole, maximal electroshock, NMDA, picrotoxin, bicuculline, BAYK-8644, strychnine) in mice indicated that this compound decreased mortality in the maximal electroshock (MES)-induced seizure model and delayed the onset of tonic-clonic convulsions in the pentylenetetrazole, strychnine, picrotoxin, and BAY K-8644 tests nih.gov. Complete protection against mortality was observed in BAYK-8644 induced convulsions at a dose of 20 mg/kg nih.gov. The anticonvulsant mechanisms may involve modulation of neurotransmitter systems such as serotonin, norepinephrine, and GABA nih.gov. Inhibition of sodium channels has also been suggested as a contributing factor to this compound's anticonvulsant mechanisms nih.gov.

Antidepressant-like and Anxiolytic Effects in Animal Models

This compound has demonstrated antidepressant-like and anxiolytic effects in animal models. Studies have reported that this compound exhibits antidepressant-like activity in behavioral models such as the forced swimming test and tail suspension test mdpi.compsu.edujst.go.jp. This effect may be mediated through the regulation of the monoaminergic system, with this compound showing inhibitory activity against monoamine oxidase (MAO)-A and MAO-B enzymes mdpi.comjst.go.jp. The IC50 values for MAO-A and MAO-B inhibition by this compound were reported as 20.9 μM and 7.0 μM, respectively mdpi.comjst.go.jp. Chronic treatment with this compound has been shown to reverse stress-induced reductions in sucrose (B13894) intake in a chronic mild stress mouse model, indicating an antidepressant-like effect psu.edu. The antidepressant effects might also be partly related to modulating the hypothalamic-pituitary-adrenal (HPA) axis activity and promoting neurogenesis psu.edu. This compound's anxiolytic properties have also been noted, potentially mediated via the serotonergic system jpp.krakow.plaku.edu.

Metabolic Regulatory Effects

Anti-Diabetic Effects in Animal Models

Animal studies suggest that this compound possesses anti-diabetic properties. In alloxan-induced diabetic mice, oral intake of this compound at 20 mg/kg for 14 days registered a significant blood glucose-lowering effect mdpi.com. This compound has been shown to improve insulin (B600854) sensitivity and glucose homeostasis in high-fat diet and sucrose-fed type 2 diabetic rats by activating the insulin signaling pathway texilajournal.com. It may also exert anti-diabetic activity by interacting with peroxisome proliferator-activated receptor gamma (PPAR-γ), which is linked to insulin sensitization mdpi.comresearchgate.netresearchgate.net. Studies on streptozotocin-induced diabetic rats have also shown that this compound can reduce body weight, lipid peroxidation, and hepatotoxicity mdpi.comresearchgate.net. The combination of this compound with anti-diabetic drugs like metformin (B114582) or glimepiride (B1671586) has shown enhanced glucose-lowering effects and improved pharmacokinetic parameters in diabetic rat models mdpi.com.

Regulation of Lipid Metabolism

This compound has been investigated for its effects on lipid metabolism. In male Sprague Dawley rats with obesity-induced dyslipidemia, this compound supplementation at 40 mg/kg body weight improved the lipid profile by reducing body weight, total cholesterol, and triglycerides, while increasing HDL serum levels mdpi.com. Studies have suggested that this compound may lower blood lipids by reducing intestinal cholesterol uptake, potentially through the internalization of cholesterol transporter proteins like NPC1L1 and SR-BI acs.orgresearchgate.net. Research on high-fat diet-fed mice indicated that this compound improved the lipid metabolic profile by upregulating hepatic scavenger receptor B1 (SR-B1) and transporter protein of ATP binding cassette G8 (ABCG8) in the small intestine, suggesting a role in reverse cholesterol transport acs.org.

Antimicrobial and Antiparasitic Activities

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Salmonella sp., and E. coli biotech-asia.orgresearchgate.netresearchgate.net. The antibacterial activity has been observed with inhibition zones in agar (B569324) diffusion tests biotech-asia.orgresearchgate.net. This compound is considered an excellent antibacterial agent against tested bacteria biotech-asia.orgresearchgate.net. Its mechanisms of action may involve disrupting microbial membranes and inhibiting bacterial efflux pumps, thereby enhancing the intracellular accumulation of antimicrobial agents frontiersin.org. This compound may also impair energy production in microbial cells by inhibiting key enzymes frontiersin.org. Furthermore, this compound has shown antifungal properties against Candida spp., including inhibiting biofilm formation in Candida albicans nih.gov. It has also demonstrated synergistic activity with fluconazole (B54011) against fluconazole-resistant strains of C. albicans nih.gov. While the provided search results primarily focus on antibacterial and antifungal activities, some sources broadly mention antiparasitic properties as part of this compound's diverse therapeutic activities mdpi.comresearchgate.net.

Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

Studies have investigated the antibacterial potential of this compound against several bacterial strains. While some research indicates that this compound alone may have moderate or low direct antibacterial activity, it has shown the ability to enhance the effectiveness of conventional antibiotics. mdpi.comfarmaciajournal.comresearchgate.net

For instance, this compound has been reported to enhance the antimicrobial action of ciprofloxacin (B1669076) against Escherichia coli and Bacillus subtilis. mdpi.com One study found that a concentration of 100 mg/mL of this compound showed no cytotoxic effect on Staphylococcus aureus and Escherichia coli but improved the activity of ampicillin (B1664943) against S. aureus by 14%. farmaciajournal.com this compound has also been noted to be effective against Staphylococcus epidermidis and Salmonella enterica, as well as Bacillus cereus and Bacillus subtilis. farmaciajournal.com

Research on this compound analogs has also demonstrated antibacterial activity against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netresearchgate.net Some synthesized this compound analogs showed superior antibacterial activity compared to this compound itself. researchgate.net

However, not all studies report direct antibacterial effects of this compound. One investigation found that this compound did not show antibacterial activity on its own but was effective in combination with ciprofloxacin against Staphylococcus aureus and MRSA isolates. farmaciajournal.com Similarly, some extracts containing this compound showed no antibacterial activity against Pseudomonas aeruginosa. ukaazpublications.com

Mechanistically, this compound has been suggested to act as an efflux pump inhibitor in bacteria, which can help overcome resistance to certain antibiotics by preventing the bacteria from pumping the drug out of the cell. mdpi.comijpsi.org This mechanism has been explored in the context of mycobacteria, where this compound inhibited the efflux of ethidium (B1194527) bromide. mdpi.com

Against Fungal Strains (Candida albicans)

This compound has demonstrated activity against fungal strains, particularly Candida albicans. Studies have shown that this compound can inhibit the growth and biofilm formation of C. albicans. mdpi.comfrontiersin.orgnih.gov

Research indicates that this compound exhibits concentration-dependent antibiofilm activity against C. albicans without significantly affecting its growth or metabolic activity at certain concentrations. frontiersin.orgresearchgate.net For example, a concentration of 32 µg/mL of this compound was found to inhibit over 90% of biofilm formation in C. albicans. frontiersin.orgnih.gov this compound has also been shown to inhibit hyphal development and regulate the morphological transitions between yeast and hyphal forms, which are crucial for C. albicans virulence. frontiersin.orgresearchgate.net Transcriptomic analysis revealed that this compound downregulates the expression of genes related to biofilm formation and hyphal development in C. albicans. frontiersin.orgresearchgate.net

While this compound shows promise against C. albicans, its direct antifungal activity can be moderate. One study reported a moderately active MIC80 for this compound against C. albicans strains, with MIC values ranging from 512 to 1024 μg/mL depending on the strain and fluconazole susceptibility. nih.gov At higher concentrations (2048 μg/mL), this compound demonstrated a fungicidal effect. nih.gov Combinations of this compound with other natural compounds have also been explored, showing enhanced antifungal activity against Candida species. biotechrep.ir

Against Parasites (Leishmania amazonensis, Leishmania donovani)

This compound has shown antiparasitic activity against Leishmania species, including Leishmania amazonensis and Leishmania donovani. researchgate.netscielo.brnih.govscirp.org

Studies have reported leishmanicidal effects of this compound and its derivatives. researchgate.netscielo.br For Leishmania amazonensis, this compound has shown activity against both promastigote and amastigote forms in vitro. scielo.br EC50 values of 14.2 µM against promastigotes and 28 µM against amastigotes have been reported. scielo.br this compound has also demonstrated moderate activity against Leishmania donovani promastigotes. scirp.org

The mechanisms of action against Leishmania are still being investigated, but some studies suggest that this compound may not act through the induction of nitric oxide production. scielo.brscirp.org Research on this compound's antiparasitic activity in other organisms like Trypanosoma cruzi has been linked to cell cycle arrest, interruption of cytokinesis, interference with lipid synthesis, and ultrastructural damage. researchgate.net In vivo studies using animal models, such as hamsters infected with Leishmania braziliensis or mice infected with Leishmania donovani, have also explored the efficacy of this compound, sometimes in comparison to other compounds or plant extracts. nih.govnih.gov While some Piper nigrum extracts showed more profound antileishmanial activity in vivo compared to this compound alone, this compound is recognized as a potent leishmanicidal agent. researchgate.netnih.gov

Anti-mycobacterial Activity

Research has indicated that this compound possesses anti-mycobacterial activity, particularly in the context of inhibiting efflux pumps in Mycobacterium species. mdpi.comijpsi.orgoup.comresearchgate.netresearchsquare.com

This compound has been shown to decrease the efflux of ethidium bromide, thereby inhibiting mycobacterial efflux pumps in Mycobacterium smegmatis. mdpi.com This mechanism is significant because efflux pumps contribute to drug resistance in mycobacteria, including Mycobacterium tuberculosis. ijpsi.orgoup.com

In vitro studies have demonstrated that this compound can enhance the activity of anti-tuberculosis drugs like rifampicin (B610482) by reducing their minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. oup.com This suggests a synergistic effect where this compound helps overcome resistance mechanisms. ijpsi.orgoup.com For example, the MIC of rifampicin was reduced by 4- to 8-fold in the presence of this compound, with a more prominent reduction observed for rifampicin-resistant strains compared to the wild-type strain. oup.com While this compound alone may not exhibit strong antibacterial activity against M. tuberculosis at certain concentrations, its ability to inhibit efflux pumps makes it a potential adjuvant in tuberculosis treatment. oup.comresearchgate.netresearchsquare.com Plant extracts containing this compound, such as from Piper longum, have also shown inhibitory activity against Mycobacterium tuberculosis H37Rv in vitro. researchgate.netresearchsquare.com

Gastrointestinal Protective Effects

This compound has been investigated for its protective effects on the gastrointestinal tract, including its potential to guard against gastric ulceration. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net

Protection Against Gastric Ulceration in Animal Models

Several studies in animal models have demonstrated the protective effects of this compound against experimentally induced gastric ulcers. researchgate.netmdpi.comnih.govresearchgate.netamegroups.cn

In both rats and mice, this compound has been shown to protect against gastric ulceration induced by various methods, including stress, indomethacin (B1671933), HCl, and pyloric ligation. researchgate.netmdpi.comamegroups.cn This protective effect appears to be dose-dependent. researchgate.netmdpi.comamegroups.cn For instance, in one study, this compound at doses of 25, 50, and 100 mg/kg protected against gastric ulceration induced by stress (with inhibitory rates from 16.9% to 48.3%), indomethacin (4.4% to 64.4%), HCl (19.2% to 59.6%), and pyloric ligation (4.8% to 26.2%). mdpi.comamegroups.cn

Here is a summary of some findings on this compound's protection against experimental gastric ulceration:

Ulcer Induction MethodAnimal ModelThis compound Dose (mg/kg)Inhibitory Rate (%)Source
StressRats or Mice2516.9 mdpi.comamegroups.cn
5036.0 mdpi.comamegroups.cn
10048.3 mdpi.comamegroups.cn
IndomethacinRats or Mice254.4 mdpi.comamegroups.cn
5051.1 mdpi.comamegroups.cn
10064.4 mdpi.comamegroups.cn
HClRats or Mice2519.2 mdpi.comamegroups.cn
5041.5 mdpi.comamegroups.cn
10059.6 mdpi.comamegroups.cn
Pyloric LigationRats or Mice254.8 mdpi.comamegroups.cn
5011.9 mdpi.comamegroups.cn
10026.2 mdpi.comamegroups.cn

Renal Protective Effects

Preclinical studies have also explored the potential renal protective effects of this compound in animal models. mdpi.comphcog.comaimdrjournal.comnih.govnih.gov

Research suggests that this compound can protect against kidney damage induced by various insults, including lead acetate (B1210297) and ischemia-reperfusion injury. mdpi.comphcog.comaimdrjournal.comnih.gov In lead acetate-treated nephrotoxic rats, this compound treatment decreased levels of blood urea (B33335) nitrogen (BUN), creatinine (B1669602), and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) in the kidney. mdpi.com

In a rat model of renal ischemia-reperfusion injury, this compound administration reduced plasma levels of creatinine and urea-nitrogen, decreased tissue MDA levels, and increased ferric reducing antioxidant power (FRAP), indicating a reduction in oxidative stress. phcog.comnih.gov this compound also attenuated the expression of pro-inflammatory factors and reduced renal histopathologic injuries in this model. phcog.comnih.gov These protective effects are attributed, in part, to this compound's antioxidant and anti-inflammatory properties. phcog.comaimdrjournal.comnih.govnih.gov Studies in nephrotic mice models have also shown that this compound can increase the activity of antioxidant enzymes like SOD and CAT, suggesting its potential in autoimmune nephritis. nih.gov this compound treatment in mice exposed to arsenic also showed improvements in renal tissue, decreasing oxidative stress markers and increasing antioxidant levels. aimdrjournal.com

Renal InsultAnimal ModelObserved EffectsSource
Lead AcetateRatsDecreased BUN, creatinine, MDA; Increased SOD, GPx mdpi.com
Ischemia-ReperfusionRatsReduced plasma creatinine and urea-nitrogen; Decreased tissue MDA; Increased FRAP; Attenuated pro-inflammatory factors; Reduced histopathology phcog.comnih.gov
Autoimmune NephritisMiceIncreased SOD and CAT activities nih.gov
Arsenic ExposureMiceDecreased oxidative stress markers; Increased antioxidant levels; Improved tissue morphology aimdrjournal.com

Attenuation of Nephrotoxicity in Animal Models

Studies in animal models have explored the potential of this compound to mitigate nephrotoxicity induced by various agents. Lead acetate, a known environmental toxin, has been shown to induce renal damage in rats, characterized by increased levels of blood urea nitrogen (BUN), creatinine, and malondialdehyde (MDA), alongside decreased levels of superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.govresearchgate.net Histopathological examination in these models revealed kidney damage, including tubular necrosis. nih.govresearchgate.net

Administration of this compound in lead acetate-treated rats demonstrated a significant improvement in kidney histopathology and a reduction in BUN, creatinine, and MDA levels. nih.govresearchgate.net Furthermore, this compound treatment led to a significant increase in SOD and GPx activities in the kidneys of these rats. nih.govresearchgate.net These findings suggest that this compound's nephroprotective effect against lead acetate-induced toxicity may be linked to its antioxidant activity, which helps to scavenge free radicals and reduce oxidative stress. nih.gov

Another study investigated the effect of this compound on immune complex glomerulonephritis (ICGN) induced by cationic bovine serum albumin (cBSA) in BALB/c mice. nih.gov In this model, cBSA induced severe renal function damage, evidenced by significant proteinuria, increased serum creatinine, BUN, and uric acid. nih.gov this compound administration significantly reduced proteinuria, serum creatinine, and BUN levels in these mice compared to the cBSA control group. nih.gov The study also observed that this compound significantly decreased serum IgG1 levels in cBSA-induced nephrotic mice, suggesting a potential immunomodulatory and anti-inflammatory activity contributing to its nephroprotective effects in this model. nih.gov

This compound has also shown protective effects against gentamicin-induced hepatorenal toxicity in male Wistar rats. globalresearchonline.net Gentamicin administration resulted in significant kidney and liver damage. globalresearchonline.net Treatment with this compound, both alone and in combination with metformin, showed protective effects, improving the architecture of liver and kidney tissues as observed in histopathological examinations. globalresearchonline.net this compound treatment also increased the activity levels of catalase (CAT), SOD, and GSH, while decreasing MDA activity in gentamicin-treated groups, indicating a reduction in oxidative stress. globalresearchonline.net

Cardioprotective Effects

Research indicates that this compound possesses cardioprotective properties, investigated through its effects on cardiovascular parameters and cellular mechanisms in animal models. sci-hub.senih.govjetir.orgresearchgate.net

Regulation of Cardiovascular Parameters in Animal Models

In normotensive anesthetized rats, intravenous administration of this compound induced a dose-dependent decrease in mean arterial pressure (MAP). aku.edu Studies in rats fed a high carbohydrate, high fat (HCHF) diet, a model for human metabolic syndrome, showed that this compound supplementation attenuated cardiovascular changes. nih.gov HCHF-fed rats developed hypertension, increased oxidative stress, and inflammation-induced cardiac alterations, including inflammatory cell infiltration, cardiac fibrosis, and increased ventricular stiffness, along with reduced responsiveness of aortic rings. nih.gov Dietary supplementation with this compound in these rats normalized blood pressure, improved the reactivity of aortic rings, and reduced plasma parameters of oxidative stress and inflammation. nih.gov It also attenuated cardiac inflammatory cell infiltration and fibrosis. nih.gov These findings suggest that this compound may reduce symptoms of metabolic syndrome in HCHF-fed rats by mitigating inflammation and oxidative stress. nih.gov

In vitro studies using isolated rabbit hearts in a Langendorff apparatus showed that this compound caused partial inhibition of the force and rate of ventricular contractions and coronary flow. aku.edu this compound also exhibited endothelium-independent inhibitory effects in isolated rat aorta preparations. aku.edu When tested against high K+ precontractions, this compound was found to be more potent in rat aorta compared to rabbit aorta, indicating potential species selectivity. aku.edu The vasodilatory and blood pressure-lowering effects of this compound may be mediated through calcium channel blockade. jetir.orgaku.edu

Further mechanistic investigations into the cardioprotective effects of this compound have explored its role in myocardial ischemia/reperfusion injury (MIRI). spandidos-publications.com Studies using primary neonatal rat cardiomyocytes (NRCMs) subjected to hypoxia/reoxygenation (H/R) showed that this compound administration reduced cell injury and endoplasmic reticulum (ER) stress-induced apoptosis. spandidos-publications.com This protective effect was associated with the activation of the PI3K/AKT signaling pathway. spandidos-publications.com this compound treatment was observed to upregulate cell activity and decrease the release of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) in H/R injury. spandidos-publications.com It also significantly alleviated myocardial apoptosis and inhibited the expression of ER stress-related molecules. spandidos-publications.com

Anti-Mutagenic Effects

This compound has demonstrated anti-mutagenic activity in various in vitro and in vivo studies. sciencepub.netresearchgate.netresearchgate.net In vitro studies, such as the micronucleus test with Chinese hamster ovary cells, have shown that this compound does not increase micronucleus frequency, indicating a lack of genotoxicity in this model. researchgate.net Similarly, in vivo micronucleus tests in mice treated with this compound at various doses did not show an increase in the numbers of micronucleated polychromatic erythrocytes. researchgate.net

Studies have investigated the anti-mutagenic potential of this compound against known mutagenic agents. For instance, an in vivo study in mice demonstrated that this compound has anti-mutagenic potential against carcinogens like Mitomycin C, reducing the frequency of sister chromatid exchanges and chromosomal aberrations. sciencepub.net The exact molecular mechanisms underlying this compound's anti-mutagenic bioactivity require further investigation. sciencepub.net

This compound's anti-mutagenic activity is also mentioned in the context of its broader biological effects, including its potential anti-cancer properties. researchgate.net

Insecticidal Activity

This compound and its derivatives have been explored for their insecticidal properties, presenting a potential avenue for developing environmentally friendly pesticides. acs.orgmdpi.comnih.govfrontiersin.orgmdpi.com this compound, isolated from Piper nigrum, has been found to exhibit inhibitory activity towards insect chitinase, specifically OfChtI from the Asian corn borer (Ostrinia furnacalis), a critical enzyme for cuticular chitin (B13524) degradation during molting. acs.orgmdpi.com The interaction is thought to occur between the benzo[d] nih.govguidetopharmacology.orgdioxole skeleton of this compound and the substrate-binding pocket of OfChtI. acs.org

Structural modifications of this compound have led to the synthesis of derivatives with enhanced insecticidal activity. For example, compounds synthesized by introducing a butenolide scaffold into this compound showed significantly higher inhibitory activity against OfChtI compared to this compound itself. acs.orgmdpi.com These derivatives also displayed moderate insecticidal activity against O. furnacalis in in vivo assays. acs.org

Other studies have focused on synthesizing this compound derivatives with different structural modifications, such as bisamide-type derivatives, and evaluating their insecticidal activity against various agricultural pests like Plutella xylostella (diamondback moth) and Tetranychus cinnabarinus (carmine spider mite), and aphids like Aphis citricola and Eriosoma lanigerum. mdpi.comnih.govfrontiersin.orgmdpi.com Some of these derivatives have shown better insecticidal activity than this compound. mdpi.commdpi.com For instance, certain ester derivatives of this compound exhibited significantly more pronounced acaricidal activity against T. cinnabarinus and potent aphicidal activity against A. citricola and E. lanigerum compared to this compound. mdpi.com

The mechanisms of action for the insecticidal activity of this compound and its derivatives are being investigated, including potential interactions with targets like γ-aminobutyric acid receptors and insect chitinases. mdpi.com

Structure Activity Relationships Sar and Derivative Studies of Piperine

Elucidation of Key Structural Motifs for Biological Activity

Role of Aromatic Ring with Methylenedioxy Bridge

The aromatic ring, specifically the 1,3-benzodioxole (B145889) group (piperonal nucleus), is a significant structural feature of piperine (B192125). nih.gov This moiety includes a methylenedioxy bridge. benthamopen.comresearchgate.netdagonuniversity.edu.mmresearchgate.net Research suggests that this group is important for certain activities, though its exact role can vary depending on the specific biological target. benthamopen.comresearchgate.net For instance, the methylenedioxy group has been reported to be essential for the activity of this compound amides on TRPV1 receptors, with ring opening leading to reduced activity. researchgate.net The formation of this methylenedioxy bridge occurs in young black pepper fruits after a chain elongation of ferulic acid and before the formation of the amide bond. mdpi.comnih.gov

Significance of Conjugated Dienone System

The conjugated dienone system, an aliphatic chain with conjugated double bonds, is another critical component of this compound's structure. benthamopen.comresearchgate.netdagonuniversity.edu.mmresearchgate.net This system is believed to play a role in the molecule's ability to exhibit a range of bioactivities. researchgate.netresearchgate.net Studies on this compound amides suggest that a conjugated bond adjacent to the amide carbonyl is necessary for binding and activity. semanticscholar.org The presence of the conjugated diene (specifically the E configuration) may not always be necessary for certain activities, such as TRPV1 agonistic activity. researchgate.net Hydrogenation of the double bond in this compound has been shown to lower its anticancer activity. hilarispublisher.com

Importance of Piperidine (B6355638) Ring and Amide Bond

The piperidine ring, a six-membered heterocyclic ring containing nitrogen, is linked to the conjugated dienone system via an amide bond. nih.govbenthamopen.comresearchgate.netdagonuniversity.edu.mmresearchgate.net This amide function is a key part of the this compound structure. nih.gov The piperidine ring and the amide bond are considered important for the molecule's biological actions. researchgate.netdagonuniversity.edu.mmresearchgate.net Modifications to the piperidine moiety have been shown to influence the biological characteristics of this compound, in some cases enhancing or eliminating activity. nih.govresearchgate.net For example, replacing the piperidine moiety with N,N-dipropyl, N,N-diisopropyl, N,N-dibutyl, p-methyl piperidine, or N,N bis(trifluoromethyl) groups can increase the efficiency of this compound derivatives. nih.gov The most active piper amides in terms of pesticidal activity are those with N-isobutyl substitution. nih.gov Activity among piperidine amides can increase with increasing substitution on the piperidine ring carbons. nih.gov The piperidine moiety may play a major role in this compound-mediated neuropharmacology. nih.gov Compounds lacking the piperidine ring can show reduced activity towards certain enzymes like MAO. acs.org The amide linkage and conjugation of this compound derivatives are important for their ability to inhibit MAO. acs.org

Design and Synthesis of this compound Analogs

The structural characteristics of this compound offer multiple sites for modification, making it a valuable lead compound for developing new candidates with improved activities. mdpi.com Numerous studies have reported the synthesis of different types of this compound derivatives and analogs to explore their SAR and biological activities. nih.gov These modifications can involve changes to the phenyl nucleus, the side chain, and the basic piperidine moiety. benthamopen.com

Semi-synthesis approaches have been employed to prepare this compound analogs. One method involves the saponification of this compound to yield piperic acid, followed by esterification or amidation with different amines. mdpi.comnih.govresearchgate.netnih.gov For instance, N-aryl amide analogs of this compound have been prepared by reacting piperic acid with various aromatic amines. mdpi.comchemmethod.com Another approach involves converting this compound into an acid by hydrolysis, then into an acid chloride, followed by condensation with the amine moiety of amino acids or substituted aniline (B41778). researchgate.netdovepress.com This allows for the replacement of the piperidine moiety with different groups. dovepress.com

Novel synthetic routes have also been developed for the efficient and stereoselective synthesis of this compound and its analogs, allowing for modulation on the aryl and amide moieties. thieme-connect.comresearchgate.net

Impact of Structural Modifications on Specific Pharmacological Activities

Structural modifications to this compound can significantly impact its pharmacological activities, leading to derivatives with enhanced potency or altered target specificity. researchgate.netsemanticscholar.orgnih.govnih.govsci-hub.se

Modifications have been explored to improve various properties, including anti-infective, anti-malarial, anti-SARS-CoV-2, anticancer, and anti-diabetic activities. mdpi.comhilarispublisher.commdpi.comnih.govresearchgate.net For example, N-aryl amide analogs have been evaluated for antitrypanosomal, antimalarial, and anti-SARS-CoV-2 main protease activities. mdpi.comnih.gov Analogs with modifications at the piperidine moiety and aliphatic chain have shown promising activity against targets like survivin protein in cancer research. nih.gov Replacing the piperidine nucleus with different amino acids and substituted aniline has resulted in analogs with significantly enhanced activity against human breast cancer cells. researchgate.netmdpi.com

The impact of modifications on enzyme inhibition, such as Cytochrome P450 (CYP450), has also been studied. Saturation of the side chain can enhance the inhibition of CYP450, while modifications in the phenyl and basic moieties can lead to selective inhibition of either constitutive or inducible CYP450. nih.govbenthamopen.com

This compound analogs have also been investigated for their effects on transient receptor potential vanilloid 1 (TRPV1) receptors and GABAA receptors. nih.gov

Enhanced Anti-Diabetic Activity of Analogs

Research has demonstrated that certain this compound analogs exhibit enhanced anti-diabetic activity compared to this compound itself. researchgate.net Studies on animal models have confirmed the anti-diabetic activity of this compound and its derivatives. mdpi.com

In one study, twenty this compound derivatives containing a benzothiazole (B30560) moiety were synthesized and evaluated for their anti-diabetic potential. researchgate.netnih.gov Nine of these novel this compound analogs showed significantly higher anti-diabetic activity compared to the standard drug, rosiglitazone. researchgate.netnih.govresearchgate.net These active derivatives were found to act as PPAR-γ agonists, suggesting a potential mechanism for their enhanced anti-diabetic effect. researchgate.netnih.gov

Data from this study highlights the potential for structural modifications to yield this compound derivatives with improved therapeutic efficacy for conditions like diabetes.

Improved Efflux Pump Inhibition by Derivatives

Efflux pumps are a major mechanism of antibiotic resistance in bacteria, actively extruding antimicrobial agents from the cell. igi-global.comnih.gov Inhibiting these pumps can restore or enhance the efficacy of existing antibiotics. igi-global.comnih.gov this compound has been identified as an efflux pump inhibitor, particularly against the NorA efflux pump in Staphylococcus aureus. researchgate.netoup.comscienceopen.comnih.gov

Studies on this compound derivatives have shown that structural modifications can lead to improved efflux pump inhibitory activity compared to the parent compound. For instance, the introduction of an alkyl group (C1-C10) at the C-4 position of the piperidine ring has been shown to significantly potentiate the action of ciprofloxacin (B1669076) against S. aureus, with ethyl and n-propyl groups contributing maximally to this effect. researchgate.netoup.com Replacing the piperidinyl moiety with certain aromatic amines, such as anisidine or toluidine (especially with an ethyl or n-propyl group at C-4), also resulted in enhanced potentiation. researchgate.netoup.com Conversely, replacing the piperidinyl ring with other basic substituents like aniline, amino esters, pyrollidine, azepine, and most alkylamines was less effective. researchgate.netoup.com

The presence of unsaturation in the aliphatic chain is also important for potentiation, as saturated derivatives showed reduced activity. oup.com The amide carbonyl group is crucial, as its reduction led to less potentiation. oup.com Retention of the 3,4-methylenedioxyphenyl or 4-methoxyphenyl (B3050149) analogues (with a C-4 ethyl or n-propyl group) further contributed to enhanced activity. oup.com

Several this compound analogues, including SK-20, SK-29, and SK-56, have been identified as potent inhibitors of the NorA efflux pump, demonstrating greater potency than this compound at lower concentrations and significantly suppressing the emergence of ciprofloxacin resistance in vitro. oup.comnih.gov

Alterations in Antioxidant and MAO Inhibitory Potentials

This compound possesses antioxidant properties, acting as a radical scavenger and preventing glutathione (B108866) depletion under experimental conditions. scielo.brresearchgate.netnih.gov It can scavenge hydroxyl radicals at low concentrations, although at higher concentrations, it may activate the Fenton reaction. nih.gov

This compound has also been established as a monoamine oxidase (MAO) inhibitor. researchgate.netnih.govacs.orgsemanticscholar.orgresearcher.lifeingentaconnect.comnih.gov MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a strategy for treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases. researchgate.netresearcher.life

SAR studies on this compound derivatives have explored their impact on antioxidant and MAO inhibitory activities. Modifications to the piperidine ring have shown to influence MAO inhibition and selectivity towards MAO-A or MAO-B. researchgate.netacs.orgsemanticscholar.org For instance, replacing the piperidine ring with small molecule amines improved selectivity for MAO-B but showed poor affinity for MAO-A. researchgate.net Piperic acid N-propyl amide demonstrated significant MAO-B inhibitory activity and good selectivity over MAO-A. researchgate.net The presence of the carbonyl group and conjugation in the this compound derivatives are important features for MAO inhibitory activity. acs.orgsemanticscholar.org Some studies suggest that this compound derivatives can exhibit considerable antioxidant potential alongside their MAO inhibitory effects. researcher.lifenih.gov

Specific structural features influencing MAO inhibition include the optimal length of the linker between the methylenedioxyphenyl (MDP) ring and the nitrogen-containing heterocyclic ring (2-5 carbons, conjugated), and the preference for a six-membered heterocyclic ring. semanticscholar.org Para-substitution on the piperidine ring, particularly with a hydroxyl group, has been shown to increase MAO inhibitory effect. acs.orgsemanticscholar.org The introduction of a methoxy (B1213986) group on the benzodioxazole (B13963649) ring and an allyl group linking the carbonyl group and benzodioxazole ring can also enhance MAO inhibition. semanticscholar.org

Modified Insecticidal and Leishmanicidal Activities

This compound and its derivatives have demonstrated insecticidal and leishmanicidal activities. mdpi.comresearchgate.netscienceopen.comnih.govmdpi.comjddtonline.infod-nb.infojournalejmp.com The insecticidal properties of Piper species have been recognized for a long time. scienceopen.com

SAR studies have investigated how structural changes in this compound affect its toxicity to insects. For example, this compound derivatives containing a linear bisamide have shown significant insecticidal activity against Plutella xylostella (diamondback moth), suggesting their potential as pesticidal agents. mdpi.comnih.gov Ester derivatives of this compound with diverse aromatic rings have also been synthesized and evaluated for activity against agricultural pests like Tetranychus cinnabarinus (carmine spider mite) and Aphis citricola (spirea aphid). mdpi.com Some of these ester derivatives exhibited significantly higher acaricidal and aphicidal activities compared to this compound. mdpi.com

Advanced Methodologies in Piperine Research

Computational Chemistry and Bioinformatics Approaches

Computational approaches play a crucial role in predicting the activity of piperine (B192125) and its analogs, understanding their interactions with biological targets, and analyzing complex biological networks.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of compounds and their biological activities. This method is valuable in predicting the activity of new this compound analogs and identifying key molecular features that contribute to their efficacy. QSAR studies on this compound derivatives have been conducted to explore various activities, including leishmanicidal and antitubercular properties.

For instance, a QSAR study on this compound-based derivatives investigated their leishmanicidal activity. The study aimed to identify important molecular features for activity against Leishmania donovani and develop a mathematical model to predict the activity of new analogs. The study found that compounds with electronegative atoms on different substituent groups, absence of unsaturation on the lateral chain, presence of an ester instead of a carboxyl group, and large volumes (due to additional aromatic rings) tended to increase activity against promastigote forms of leishmania. ufms.brufms.brscilit.com A statistically significant QSAR model based on multiple linear regression was obtained, with R² = 0.85 and Q² = 0.69. ufms.brufms.brscilit.com

QSAR analysis has also been applied to this compound analogs to study their potential as inhibitors of the bacterial NorA efflux pump in Staphylococcus aureus. researchgate.net A model generated using the genetic function approximation method showed a strong correlation (r² = 0.962, q² = 0.917) between inhibitory activity and descriptors such as partial negative surface area, area of the molecular shadow in the XZ plane, and heat of formation. researchgate.net The theoretical approach suggests that an increase in exposed partial negative surface area enhances inhibitory activity, while the area of the molecular shadow in the XZ plane is inversely proportional to activity. researchgate.net

QSAR Study FocusBiological ActivityKey Descriptors
This compound-based derivativesLeishmanicidal activityElectronegative atoms, unsaturation absence, ester presence, molecular volume0.850.69
This compound analogsNorA efflux pump inhibitionPartial negative surface area, XZ plane molecular shadow area, heat of formation0.9620.917

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and interaction modes of small molecules, like this compound, with biological macromolecules, such as proteins. These methods provide atomic-level insights into the potential targets of this compound and the stability of the resulting complexes.

Molecular docking studies have been extensively used to investigate the interaction of this compound with various protein targets. For example, docking studies have explored this compound's binding to cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. sbmu.ac.irjbiochemtech.com Results indicated that this compound could form a stable complex with COX-2, suggesting potential anti-inflammatory properties. sbmu.ac.irjbiochemtech.com Docking studies have also been performed to assess this compound's interaction with monoamine oxidase (MAO) enzymes, suggesting its potential as an MAO inhibitor. ajpsonline.com In studies investigating novel this compound analogues as MAO inhibitors, docking studies using AutoDock with proteins 2BXR (MAO-A) and 2VZ2 (MAO-B) were performed. ajpsonline.com Some designed analogues showed favorable binding energies. ajpsonline.com

Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the ligand-protein complex over time, providing information about the stability of the interaction and conformational changes. Molecular dynamics simulations have been used to investigate the stability of this compound binding to targets like mTOR protein, which is relevant in cancer development. nih.gov Simulations over 100 ns confirmed that this compound remained stable and firmly bound to the mTOR active site, binding in an ATP-competitive mode. nih.gov Molecular dynamics simulations have also been applied to study the interaction of this compound with AKT1, a protein involved in cell growth, and showed high stability of the this compound-AKT1 complex. tandfonline.com Favorable hydrogen bonds and van der Waals interactions between this compound and the target proteins have been observed in these simulations. researchgate.netghalib.edu.af

Study FocusTarget Protein(s)MethodologiesKey Findings
This compound as beta-lactamase inhibitorClass C beta-lactamaseMolecular Docking, Molecular Dynamics SimulationFavorable hydrogen bonds and van der Waals interactions, suggesting inhibitory potential. researchgate.netghalib.edu.af
This compound as mTOR inhibitor in colon cancermTORMolecular Docking, Molecular Dynamics SimulationStable binding to the active site, ATP-competitive mode. nih.gov Binding affinity of -8.3 kcal/mol. nih.gov
This compound interaction with AKT1AKT1Molecular Dynamics SimulationHigh stability of the this compound-AKT1 complex, hydrogen bonds with Ser205 and Lys268. tandfonline.com
This compound interaction with PTENWild-type and Mutated PTENMolecular Docking, Molecular Dynamics SimulationFavorable interaction and binding energy, suggesting potential activation of wild-type PTEN. knu.edu.af
This compound interaction with Cyclooxygenase-2 (COX-2)COX-2Molecular DockingForms a more stable complex than the native ligand, lower ΔGbind values. sbmu.ac.ir Strong affinity observed. jbiochemtech.com
This compound analogues as MAO inhibitorsMAO-A (2BXR), MAO-B (2VZ2)Molecular DockingFavorable binding energies for some designed analogues. ajpsonline.com

Network Pharmacology for Target Prediction and Pathway Analysis

Network pharmacology is an approach that integrates data from various sources, including genomics, transcriptomics, and proteomics, to construct networks of drug-target interactions and biological pathways. This allows for a holistic understanding of how a compound like this compound might exert its effects by modulating multiple targets and pathways simultaneously.

Network pharmacology has been applied to investigate the potential mechanisms of this compound in treating various diseases. For example, a network pharmacology approach was used to explore the active components, potential targets, and signaling pathways of Piper nigrum in the treatment of Parkinson's disease. sciety.orgresearchgate.net this compound, along with other compounds, was found to potentially contribute to the management of Parkinson's disease by influencing genes such as AKT1, GAPDH, EGFR, and ALB. sciety.orgresearchgate.net The analysis suggested that this compound might exert effects by influencing PD-related mitogen-activated protein kinase (MAPK) pathways and inhibiting neuronal apoptosis through regulating the PI3K-Akt pathway. sciety.orgresearchgate.net

Network analysis has also been used to predict potential hub targets and signaling pathways of Piper longum against osteoarthritis. nih.gov this compound was identified as one of the core compounds, and network analysis results suggested potential targets including F2R, F3, MMP1, MMP2, MMP9, and PTGS2. nih.gov Molecular docking was then performed to predict the binding potential between this compound and these targets. nih.gov

In the context of cervical cancer, network pharmacology combined with molecular docking and experimental validation has been used to study the effects and mechanisms of this compound. tandfonline.com Network analysis revealed potential targets and pathways regulated by this compound, including the apoptosis pathway, TNF signaling pathway, IL-17 signaling pathway, and Th17 cell differentiation. tandfonline.com

Network Pharmacology Study FocusDisease/ConditionKey Genes/Targets Involved (Examples)Key Pathways Involved (Examples)
Piper nigrum constituentsParkinson's diseaseAKT1, GAPDH, EGFR, ALBMAPK pathway, PI3K-Akt pathway
Piper longum constituentsOsteoarthritisF2R, F3, MMP1, MMP2, MMP9, PTGS2Not explicitly detailed in snippets for pathways
This compoundCervical cancerNot explicitly listed in snippetsApoptosis pathway, TNF signaling, IL-17 signaling, Th17 differentiation
Delphinium roylei constituentsBreast carcinoma464 target genes (overall network)Not explicitly detailed for this compound's pathways

Computational Prediction of this compound Metabolites

Understanding the metabolic fate of this compound in the body is crucial for evaluating its bioavailability and activity. Computational methods can be used to predict potential metabolites of this compound. A proof-of-concept strategy called Computational Predictive and Electrochemical Detection of Metabolites (CP-EDM) has been introduced to expedite the discovery of drug metabolites, including those of this compound. mdpi.combham.ac.ukdntb.gov.uanih.govresearchgate.net This approach combines computational prediction with electrochemical detection and LC-MS analysis. mdpi.combham.ac.ukdntb.gov.uanih.govresearchgate.net

Computational modeling of this compound identified the benzo[d] mdpi.combiorxiv.orgdioxole motif as the most likely metabolic position for oxidation, based on intermolecular distances to the Fe-oxo active site of CYP3A4. mdpi.combham.ac.ukdntb.gov.uanih.govresearchgate.net This suggests that the metabolic profile can be computationally predicted and then confirmed experimentally. mdpi.combham.ac.ukdntb.gov.uanih.govresearchgate.net

Omics Technologies in Biosynthesis and Mechanism Elucidation

Omics technologies, such as transcriptomics, provide comprehensive insights into the molecular processes underlying this compound biosynthesis and its effects on biological systems.

Transcriptomic Analysis (e.g., RNA-seq)

Transcriptomic analysis, particularly using RNA sequencing (RNA-seq), allows for the study of gene expression patterns in different tissues or under various conditions. This is invaluable for identifying genes and pathways involved in the biosynthesis of secondary metabolites like this compound and for understanding the molecular mechanisms of this compound's action.

De novo transcriptomic analysis has been performed on Piper chaba to understand the genetic pathways regulating its metabolite production, including this compound. biorxiv.orgthemoonlight.io RNA sequencing of leaves, roots, and spikes identified unigenes and coding sequences, which were functionally annotated to highlight metabolic pathways related to this compound biosynthesis. biorxiv.orgthemoonlight.io Thirteen genes associated with this compound biosynthesis were identified, and differential gene expression analysis highlighted transcriptional regulation of this pathway. biorxiv.org The study also identified key transcription factors, such as bHLH and NAC families, potentially playing roles in metabolic regulation. biorxiv.org The highest concentration of this compound in P. chaba was found in the spike (331.3 mg/g), followed by the stem (63.5 mg/g), root (10.3 mg/g), and leaves (2.82 mg/g), and gene expression profiling correlated with these accumulation patterns. biorxiv.orgthemoonlight.io

Similar transcriptomic studies have been conducted on other Piper species, such as Piper retrofractum and Piper longum, to investigate this compound biosynthesis. mdpi.comcabidigitallibrary.orgresearchgate.netbiorxiv.org In P. retrofractum, de novo transcriptomic profiling of fruits at different ripening stages revealed that this compound biosynthesis pathway genes were highly upregulated in mature fruits. mdpi.comcabidigitallibrary.org Comparative transcriptomic analysis has helped identify this compound biosynthetic genes in P. retrofractum by assigning ortholog clusters with P. nigrum. mdpi.comcabidigitallibrary.org In P. longum, transcriptome analysis of leaves, roots, and spikes identified gene families involved in this compound biosynthesis and other secondary metabolites. researchgate.netbiorxiv.org Small RNA sequencing has also been used in Piper nigrum to identify microRNAs (miRNAs) that regulate this compound biosynthesis. nih.govnih.gov This revealed miRNAs and their targets, such as miR166-4CL, miR396-PER, and miR397-CCR modules, involved in the pathway. nih.govnih.gov

Transcriptomic Study FocusPlant SpeciesTissues AnalyzedKey Findings Related to this compound Biosynthesis
This compound biosynthesis pathwaysPiper chabaLeaves, roots, spikesIdentification of 13 genes and transcription factors (bHLH, NAC) involved in biosynthesis. biorxiv.orgthemoonlight.io
Alkaloid diversity and biosynthesisPiper retrofractumYoung, mature, ripened fruitsThis compound biosynthesis genes highly upregulated in mature fruits. mdpi.comcabidigitallibrary.org
This compound biosynthetic pathwayPiper longumLeaves, roots, spikesIdentification of gene families involved in this compound biosynthesis and secondary metabolism. researchgate.netbiorxiv.org
miRNA regulation of biosynthesisPiper nigrumVarious tissuesIdentification of miRNAs (e.g., miR166, miR396, miR397) and their targets regulating biosynthesis. nih.govnih.gov

Proteome Profiling for Protein Target Identification

Proteome profiling techniques, particularly Thermal Proteome Profiling (TPP), are valuable tools for identifying the protein targets of small molecules like this compound. TPP is a method that uses multiplexed quantitative mass spectrometry to monitor the thermal stability of thousands of proteins within a cell or tissue sample. embopress.orgd-nb.info The principle behind TPP is that when a small molecule binds to a protein, it often alters the protein's thermal stability, making it more or less resistant to heat-induced denaturation. embopress.orgd-nb.infobrieflands.com By observing these changes in thermal stability across the proteome, researchers can infer which proteins interact with the compound. embopress.orgd-nb.info

TPP can be applied in vitro, in situ (in living cells), or in vivo. embopress.org It offers an unbiased approach to identify both intended drug targets and potential off-targets. embopress.orgd-nb.infobrieflands.com TPP can also provide insights into protein-metabolite and protein-protein interactions. embopress.orgd-nb.info For instance, a study utilizing this compound-based photoaffinity probes in conjunction with proteome profiling successfully identified a series of protein targets. nih.gov Further validation from this research suggested that TGFβ1 might be a potential target involved in this compound's effects on neurological diseases. nih.gov This demonstrates the utility of proteome profiling in revealing the molecular mechanisms underlying this compound's observed biological activities.

Advanced Analytical Techniques for Detection and Characterization

Precise and sensitive analytical techniques are crucial for the detection, quantification, and characterization of this compound in complex samples, ranging from plant extracts to biological fluids and formulated products.

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, often coupled with various detectors to enhance selectivity and sensitivity. nih.govnih.govtandfonline.comtandfonline.com HPLC allows for the separation of this compound from other compounds in a mixture based on its chemical properties and interaction with the stationary phase of the column. nih.govtandfonline.com

Commonly used detectors in conjunction with HPLC for this compound analysis include Ultraviolet (UV) detectors and Diode Array Detectors (DAD). nih.govresearchgate.netnih.gov this compound exhibits strong UV absorption, making UV and DAD suitable for its detection and quantification. nih.govresearchgate.net For example, HPLC with UV detection at 340 nm or 342 nm has been successfully employed for the determination of this compound in black pepper, curry, and noodles. nih.govtandfonline.com Another study utilized HPLC with UV, DAD, and electrochemical detection for the determination of this compound and its isomers in eggs. researchgate.netnih.gov

HPLC methods for this compound analysis have been developed and validated for various applications, including quality control of raw materials and formulations. tandfonline.comresearchgate.net These methods often demonstrate good linearity, accuracy, and precision. tandfonline.comresearchgate.net For instance, an RP-HPLC method for this compound estimation showed linearity in the range of 0.5-16 µg/mL with a regression coefficient (R²) greater than 0.999, and recovery rates between 98.20% and 99.42%. tandfonline.com

Here is an example of data from an HPLC-UV study on this compound content in different matrices:

Sample TypeMean this compound Concentration (mg/100 g)
Black pepper4418 ± 946
Powdered curry28
Retorted curry3.4
Instant noodle4.3
Cup noodle4.2

Data derived from a study on this compound determination in black pepper and selected foods nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique widely applied in this compound research, particularly for the analysis of its metabolites. mdpi.comresearchgate.netnih.govresearchgate.netdovepress.com LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.net Tandem mass spectrometry (MS/MS) provides additional structural information by fragmenting the ions and analyzing the resulting fragments. nih.govresearchgate.net

LC-MS/MS is invaluable for identifying and characterizing this compound metabolites formed through biotransformation pathways. mdpi.comresearchgate.net Studies using LC-MS, often coupled with high-resolution mass spectrometry (HRMS), have identified numerous this compound metabolites in various biological systems, including hepatocytes and plasma. mdpi.comresearchgate.netnih.gov For example, incubation of this compound with hepatocytes from different species (mouse, rat, dog, and human) followed by LC/DAD-HRMS analysis led to the detection and structural proposal of 20 metabolites. researchgate.net These metabolites were formed through pathways such as oxidation, methylation, glucuronidation, and glutathione (B108866) conjugation. researchgate.net

LC-MS/MS has also been used to confirm the biosynthesis of this compound by endophytic fungi isolated from Piper nigrum. nih.govresearchgate.net The presence of this compound was confirmed by detecting its protonated molecule ([M+H]⁺) at m/z 286.1 and characteristic fragment ions. nih.govresearchgate.net

LC-MS/MS is also employed for the quantitative analysis of this compound in biological fluids for pharmacokinetic studies. nih.gov A validated LC-HRMS method for this compound determination on dried blood spots (DBS) demonstrated a linear dynamic range of 0.01–2000 ng/mL and an extraction recovery of 92.5%. nih.gov

Spectroscopic Methods (UV, IR, NMR, Mass Spectrometry) for Characterization

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze the electronic transitions within the this compound molecule. This compound exhibits characteristic UV absorption peaks due to its conjugated double bonds and aromatic ring system. researchgate.netresearchgate.net Studies have reported UV absorption maxima for this compound around 340-343 nm. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound. researchgate.netsemanticscholar.orgacs.org Analysis of the IR spectrum reveals characteristic absorption bands corresponding to C=O (amide carbonyl), C=C (alkene), C-H (aromatic and aliphatic), and C-O-C (methylenedioxy group) stretches. researchgate.netsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, is essential for determining the detailed structure of this compound by providing information about the hydrogen atoms and their chemical environment within the molecule. researchgate.netresearchgate.net ¹H NMR spectra allow for the assignment of specific proton signals and the determination of coupling constants, which can confirm the trans, trans configuration of the double bonds in this compound. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of this compound, which is crucial for its identification. researchgate.netresearchgate.netsemanticscholar.org Electron ionization mass spectra of this compound typically show a molecular ion peak at m/z 285 (for C₁₇H₁₉NO₃) and characteristic fragment ions resulting from the cleavage of different bonds within the molecule. nih.govsemanticscholar.org LC-MS and LC-MS/MS, as discussed earlier, combine chromatographic separation with mass spectrometric detection for the analysis of complex mixtures and metabolites. mdpi.comresearchgate.netnih.govresearchgate.netdovepress.comnih.gov

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are employed to study the redox behavior of this compound. mdpi.comanalchemres.orgbham.ac.uk CV involves applying a varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. This technique can provide information about the oxidation and reduction processes that a molecule undergoes. mdpi.comanalchemres.org

Studies using cyclic voltammetry have investigated the electrochemical properties of this compound, including its oxidation potential and the effect of parameters like concentration and scan rate on the observed redox signals. mdpi.comanalchemres.orgbham.ac.ukresearchgate.net For example, CV studies have shown that the peak current of this compound increases with increasing analyte concentration and scan rate. mdpi.comresearchgate.net Electrochemical methods can also be used for the quantitative analysis of this compound. analchemres.orgelectrochemsci.org A voltammetric method for this compound quantification at a glassy carbon electrode exhibited a linear range of 8 to 48 µg/mL. electrochemsci.org Furthermore, electrochemistry can be used to mimic metabolic reactions and generate this compound metabolites for subsequent analysis by techniques like LC-MS. mdpi.comresearchgate.netbham.ac.uk

Here is an example of data from a cyclic voltammetry study showing the effect of this compound concentration on peak current:

Concentration (mM)Peak Current (µA)
1.056
2.572
3.084
4.0104
4.5120

Data derived from a cyclic voltammetry study on this compound mdpi.comresearchgate.net.

Fluorescence Microscopy and Immunolocalization for Cellular and Tissue Distribution

Fluorescence microscopy and immunolocalization techniques are valuable for visualizing the distribution of this compound within cells and tissues and studying its cellular interactions. researchgate.netresearchgate.netchemetrix.co.za Fluorescence microscopy utilizes the intrinsic fluorescence of a molecule or the fluorescence of a bound probe to visualize specific structures or compounds. researchgate.netresearchgate.netchemetrix.co.za Immunolocalization involves using antibodies that specifically bind to the target molecule (in this case, potentially this compound or enzymes involved in its metabolism/biosynthesis) and are conjugated to a fluorescent label, allowing for the visualization of the target's location. researchgate.netresearchgate.net

This compound itself exhibits intrinsic bluish fluorescence, which can be utilized for its detection at the cellular level using fluorescence microscopy. researchgate.netresearchgate.net This intrinsic fluorescence has been used to monitor this compound distribution in plant tissues, such as the perisperm of black pepper fruits and the cortex of black pepper roots, where it is co-localized with the enzyme this compound synthase. researchgate.netresearchgate.net Rising this compound levels during fruit maturation have been correlated with an increasing number of fluorescent cells within the perisperm. researchgate.netresearchgate.net

Combined approaches, such as fluorescence microscopy coupled with LC-MS/MS, have provided experimental evidence for the cell-specific biosynthesis and storage of this compound in Piperaceae plants. researchgate.netresearchgate.net Immunolocalization of this compound synthase has further supported the co-localization of the enzyme with high concentrations of this compound in specialized cells. researchgate.netresearchgate.net Fluorescence microscopy is a versatile tool in cell biology, allowing for the study of live cells and providing insights into molecular interactions and cellular processes. chemetrix.co.za

In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are indispensable tools for dissecting the cellular and molecular mechanisms of this compound's actions. These models allow researchers to study the direct effects of this compound on various cell types under controlled conditions, providing insights into its interactions with cellular components and signaling pathways.

Studies utilizing in vitro models have demonstrated this compound's impact on a range of cellular processes, including proliferation, apoptosis, migration, and inflammation. For instance, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, cervical, and hepatocellular adenocarcinoma cells. mdpi.commdpi.com This antiproliferative effect is often associated with the induction of cell cycle arrest at different phases (G1, G1/S, or G2/M) and the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinase inhibitors like p21. frontiersin.orgmdpi.com

Furthermore, in vitro studies have revealed this compound's ability to induce apoptosis in cancer cells, activating both intrinsic and extrinsic apoptotic pathways. frontiersin.orgmdpi.com This is often accompanied by changes in the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xl) and the activation of caspases. frontiersin.orgmdpi.com

This compound's anti-inflammatory activity has also been extensively investigated using cell culture models. In models of LPS-induced inflammation, this compound significantly inhibited the production of inflammatory factors and oxidative stress-associated genes in nucleus pulposus cells. encyclopedia.pub It has also been shown to inhibit the production of cytokines like IL-2 and interferon-gamma (IFN-γ) in human peripheral blood mononuclear cells (PBMCs). encyclopedia.pub Studies on gastric cancer cell lines indicate that this compound can inhibit the expression of IL-6, a cytokine involved in cancer cell invasion and metastasis, potentially via the c-Src/RhoA/ROCK signaling pathway. encyclopedia.pub

Cell migration, a crucial process in cancer metastasis, has also been assessed in vitro. This compound has been shown to inhibit the migration of cancer cells, such as 4T1 murine breast cancer cells and W1TR ovarian cancer cells. mdpi.comnih.gov This effect can be linked to the downregulation of matrix metalloproteinases (MMPs), enzymes that play a key role in the degradation of the extracellular matrix, facilitating cell migration and invasion. encyclopedia.pubnih.gov

In addition to its direct cellular effects, in vitro models are used to study this compound's influence on drug transporters and metabolizing enzymes. This compound is known to inhibit the activity and expression of efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which can lead to increased intracellular accumulation and enhanced sensitivity of cancer cells to cytotoxic drugs. mdpi.com It is also known to inhibit cytochrome P450 enzymes, such as CYP2C9 and CYP3A4, which are involved in the metabolism of many drugs. phcogj.com

The use of various cell lines allows researchers to investigate the cell-type specificity of this compound's effects and elucidate the underlying molecular mechanisms in detail.

Here is a summary of selected in vitro findings:

Cellular ProcessCell Line/ModelKey Findings
AntiproliferationVarious cancer cell lines (breast, lung, etc.) mdpi.commdpi.comInhibits cell growth, induces cell cycle arrest (G1, G1/S, G2/M) frontiersin.orgmdpi.com
Apoptosis InductionVarious cancer cell lines frontiersin.orgmdpi.comActivates intrinsic and extrinsic pathways, modulates Bcl-2, Bcl-xl, caspases frontiersin.orgmdpi.com
Anti-inflammatoryLPS-induced nucleus pulposus cells encyclopedia.pubInhibits inflammatory factors and oxidative stress genes encyclopedia.pub
Human PBMCs encyclopedia.pubInhibits IL-2 and IFN-γ production encyclopedia.pub
Cell Migration Inhibition4T1 breast cancer cells nih.gov, W1TR ovarian cancer cells mdpi.comInhibits migration, downregulates MMP-9 and MMP-13 encyclopedia.pubnih.gov
Drug Transporter ModulationMCF-7/DOX cells mdpi.comDecreases P-gp/MDR1 and BCRP activity and expression, increases sensitivity to doxorubicin (B1662922) and mitoxantrone (B413) mdpi.com
Enzyme InhibitionHuman CYP2C9, CYP3A4 phcogj.comInhibits enzyme activity phcogj.com

Preclinical Animal Models for Pharmacodynamic and Pharmacokinetic Investigations

Preclinical animal models are crucial for evaluating the in vivo pharmacodynamics and pharmacokinetics of this compound, providing essential data on its absorption, distribution, metabolism, excretion (ADME), and its effects within a living system. These models help bridge the gap between in vitro findings and potential clinical applications.

Pharmacodynamic studies in animal models aim to understand the biological effects of this compound in the context of various diseases and conditions. For example, animal models have been used to investigate this compound's anti-inflammatory, analgesic, and anticonvulsant activities. mdpi.combanglajol.info Studies using models like carrageenan-induced paw edema and formalin-induced arthritis in rodents have demonstrated the anti-inflammatory effects of this compound. mdpi.comnih.govceon.rs this compound and its derivatives have also shown analgesic properties in models like the acetic acid-induced writhing test and tail-flick assay in mice. mdpi.combanglajol.info The anticonvulsant effects of this compound have been demonstrated in models of pentylenetetrazole- and picrotoxin-induced seizures in mice, with studies suggesting a relationship with TRPV1 receptors. mdpi.com

Animal models are also vital for studying this compound's effects on complex diseases such as cancer and neurological disorders. In a mouse 4T1 mammary carcinoma model, this compound injection suppressed primary tumor growth and inhibited lung metastasis. frontiersin.orgnih.gov This in vivo antitumor effect correlated with in vitro findings, including the induction of apoptosis and inhibition of cell migration. nih.gov Preclinical models have also been used to explore this compound's potential in neurological diseases, with studies investigating its effects in models of Parkinson's disease and Alzheimer's disease, often in combination with other compounds like quercetin. rsc.org

Pharmacokinetic studies in animal models provide critical information on how this compound is handled by the body. These studies involve administering this compound to animals and measuring its concentrations in biological fluids and tissues over time. This allows for the determination of parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), half-life (t1/2), and bioavailability. Studies in Wistar rats, for instance, have reported specific Cmax and t1/2 values for this compound after oral administration. nih.gov

A significant aspect of this compound's pharmacokinetic profile investigated in animal models is its ability to enhance the bioavailability of other co-administered compounds. This bioenhancing effect is attributed, in part, to its inhibition of drug-metabolizing enzymes (like cytochrome P450s) and efflux transporters (like P-gp) in the intestine and liver. mdpi.commdpi.comphcogj.comnih.govajol.info Animal studies have shown that this compound can increase the bioavailability of various drugs and natural compounds, including β-carotene, silybin, raloxifene, cyclosporine A, glimepiride (B1671586), propranolol, and curcumin (B1669340). phcogj.comnih.govajol.infotjnpr.org

Preclinical animal models, while providing valuable insights, have limitations, and findings need to be carefully interpreted and validated. However, they remain essential for understanding the in vivo behavior and efficacy of this compound and its potential interactions with other substances.

Here is a summary of selected preclinical animal model findings:

Research AreaAnimal ModelKey Findings
Anti-inflammatoryCarrageenan-induced paw edema (rodents) mdpi.comnih.govceon.rs, Formalin-induced arthritis nih.govDemonstrates anti-inflammatory effects mdpi.comnih.govceon.rs
AnalgesicAcetic acid-induced writhing (mice) mdpi.combanglajol.info, Tail-flick assay (mice) mdpi.combanglajol.infoShows peripheral and central analgesic properties mdpi.combanglajol.info
AnticonvulsantPentylenetetrazole-induced seizures (mice) mdpi.comDelays seizure onset, potentially related to TRPV1 receptors mdpi.com
Antitumor4T1 murine breast cancer model frontiersin.orgnih.govSuppresses primary tumor growth, inhibits lung metastasis frontiersin.orgnih.gov
Bioavailability EnhancementRats, rabbits (with various co-administered compounds) phcogj.comnih.govajol.infotjnpr.orgphcogj.comIncreases bioavailability of compounds like β-carotene, silybin, gliclazide, etc., potentially via CYP and P-gp inhibition mdpi.comphcogj.comnih.govajol.info
PharmacokineticsWistar rats, rabbits phcogj.comnih.govphcogj.comDetermination of Cmax, Tmax, t1/2, and influence on drug metabolism and excretion phcogj.comnih.govphcogj.com

Development of Photoaffinity Probes for Target Elucidation

Identifying the specific molecular targets of bioactive compounds like this compound within the complex cellular environment is crucial for understanding their mechanisms of action and for rational drug design. Photoaffinity labeling (PAL) is a powerful chemical biology technique used for this purpose. It involves synthesizing a probe molecule that is structurally similar to the bioactive compound but contains a photoreactive group and a tag for detection or enrichment. Upon irradiation with UV light, the photoreactive group is activated, forming a highly reactive species that covalently binds to proteins in close proximity, including the intended target(s).

The development of this compound-based photoaffinity probes allows researchers to "capture" the proteins that interact with this compound in situ, including in living cells. These probes typically incorporate a photoreactive group, such as a diazirine, and a bioorthogonal handle, such as an alkyne or cyclopropene, for subsequent conjugation with a reporter tag (e.g., a fluorescent dye or a tag for affinity enrichment). researchgate.netrsc.orgacs.orgrsc.org

Recent studies have reported the design and synthesis of this compound-based photoaffinity probes aimed at identifying its protein targets, particularly in the context of neurological diseases. rsc.orgrsc.org These probes are designed to retain the bioactivity of this compound while enabling covalent labeling of interacting proteins upon photoactivation. Using such probes in conjunction with techniques like proteome profiling allows for the identification of potential protein targets on a large scale. rsc.orgrsc.org

For example, one study describes the development of photoaffinity probes PIP-1 and PIP-2, designed to investigate this compound's protein targets in vivo. rsc.orgrsc.org Using in situ labeling and cell imaging, these probes facilitated the detection and visualization of potential drug targets. rsc.orgrsc.org Proteome profiling using PIP-2 led to the identification of a series of protein targets, with transforming growth factor beta 1 (TGFβ1) emerging as a potential target involved in this compound's effects on neurological diseases. rsc.orgrsc.org

The use of photoaffinity probes represents a significant advancement in this compound research, moving beyond inferential studies based on functional outcomes to direct identification of interacting proteins. This approach is invaluable for unraveling the complex molecular networks influenced by this compound and validating specific protein targets, which can inform the development of new therapeutic strategies. Challenges in this area include designing probes that maintain the native binding affinity of this compound and developing bioorthogonal reactions suitable for live-cell or in vivo applications. rsc.orgacs.org

Here is a summary of research on this compound-based photoaffinity probes:

Probe Type/StrategyKey FeaturesApplication AreaKey Findings/Potential Targets
This compound-based probes (e.g., PIP-1, PIP-2) rsc.orgrsc.orgContain photoreactive group (diazirine) and bioorthogonal handle (alkyne/cyclopropene) researchgate.netrsc.orgacs.orgrsc.orgTarget identification in neurological disease rsc.orgrsc.orgIdentified potential protein targets, including TGFβ1 rsc.orgrsc.org

Synergistic Interactions of Piperine with Other Bioactive Compounds and Therapeutic Agents

Synergism with Other Phytochemicals

Piperine (B192125) has been shown to exhibit synergistic effects when combined with various other phytochemicals, often leading to enhanced bioavailability and amplified biological activities.

Curcumin (B1669340): One of the most well-documented examples of this compound synergism is with curcumin, the active compound in turmeric. This compound significantly increases the bioavailability of curcumin, with studies showing increases of up to 2000% in humans. ijprems.compharmacist.com This interaction enhances curcumin's anti-inflammatory and antioxidant activities. ijprems.comjapsonline.com The combination has shown synergistic antiproliferative effects in various cancer cell lines. nih.govresearchgate.net

Resveratrol: this compound supplementation has been reported to improve the absorption and bioavailability of resveratrol, a phytoalexin found in grapes and other plants. mdpi.comnih.gov This combination can lead to enhanced therapeutic potential.

β-Carotene: When co-supplemented with this compound, a significantly greater increase in serum β-carotene levels has been observed during oral supplementation. mdpi.combenthamscience.com This suggests that this compound can enhance the absorption of β-carotene.

Hesperidin (B1673128): Studies have indicated that this compound can synergize with hesperidin, a flavonoid found in citrus fruits, to potentiate anticancer effects, particularly in breast cancer cells. nih.govscienceopen.com

Bee Venom: Research suggests that this compound, in combination with bee venom and hesperidin, can synergistically enhance the anticancer effect of tamoxifen (B1202) against breast cancer cells. nih.govscienceopen.com

Synergism with Conventional Therapeutic Agents

This compound's interaction with conventional therapeutic agents is of significant interest due to its potential to improve drug efficacy, overcome resistance, and potentially allow for lower dosages.

Ciprofloxacin (B1669076): this compound has been shown to potentiate the activity of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. asm.org This synergistic effect is suggested to involve the inhibition of bacterial efflux pumps, which can contribute to antibiotic resistance. asm.orgnih.gov

Rifampicin (B610482): this compound has been reported to potentiate the activity of rifampicin against Mycobacterium tuberculosis, potentially by inhibiting an uncharacterized efflux pump. nih.govnih.govresearchgate.net Synergistic interaction between this compound and rifampicin has also been observed against S. aureus. researchgate.net

Tetracycline (B611298): Synergistic interaction has been observed with this compound in combination with tetracycline against S. aureus. researchgate.net

Metformin (B114582): this compound has been reported to enhance the pharmacokinetic profile of metformin. nih.govbenthamscience.com While the primary mechanism often cited is related to bioavailability enhancement, synergistic effects in specific therapeutic contexts, such as cancer, are also being explored in combination therapies involving metformin and other agents. nih.gov

Tamoxifen: this compound has been shown to synergize with tamoxifen, a selective estrogen receptor modulator used in breast cancer treatment, particularly when combined with other agents like hesperidin and bee venom. nih.govscienceopen.com

Paclitaxel (B517696): Studies have demonstrated that this compound can enhance the cytotoxic and antiproliferative effects of paclitaxel in breast cancer cell lines. nih.govbenthamscience.comnih.gov This synergism may involve the inhibition of P-glycoprotein, an efflux transporter associated with multidrug resistance. mdpi.com

Doxorubicin (B1662922): this compound has been shown to increase the accumulation of doxorubicin in drug-resistant cancer cells, suggesting a potential to overcome resistance. mdpi.com The combination of this compound and doxorubicin has also demonstrated increased cytotoxic and antiproliferative effects in breast cancer cell lines. nih.govbenthamscience.comnih.gov Synergistic effects have also been observed when combining doxorubicin with metformin in cancer treatment. nih.gov

Mechanistic Basis of Synergistic Effects

The synergistic effects of this compound are primarily attributed to its influence on pharmacokinetic and pharmacodynamic processes.

One of the key mechanisms is the inhibition of drug-metabolizing enzymes , particularly cytochrome P450 (CYP) enzymes, such as CYP3A4, which are involved in the metabolism of many drugs and phytochemicals. pharmacist.comresearchgate.netnih.govmdpi.comresearchgate.nettandfonline.com By inhibiting these enzymes, this compound can reduce the first-pass metabolism of co-administered compounds, leading to increased systemic exposure and bioavailability. ijprems.compharmacist.comnih.govmdpi.comtandfonline.com

Another significant mechanism is the inhibition of efflux transporters , such as P-glycoprotein (P-gp), Multidrug Resistance Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP). pharmacist.comnih.govasm.orgnih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.gov These transporters actively pump various compounds out of cells, including enterocytes in the intestine and cancer cells, contributing to reduced absorption and multidrug resistance. By inhibiting these transporters, this compound can increase the intracellular accumulation and absorption of co-administered agents. asm.orgnih.govnih.govmdpi.comresearchgate.netnih.gov

Beyond pharmacokinetic effects, this compound can also exert pharmacodynamic synergy by influencing shared or complementary cellular pathways involved in the biological activity of the co-administered compound. mdpi.com For instance, in the context of anticancer therapy, this compound can induce cell cycle arrest and apoptosis through mechanisms that may complement those of chemotherapeutic agents. mdpi.combrieflands.commdpi.com this compound's anti-inflammatory and antioxidant properties may also contribute to synergistic effects by modulating the cellular microenvironment and reducing oxidative stress, which can enhance the efficacy of other therapeutic agents. ijprems.comjapsonline.commdpi.commdpi.comjapsonline.com

Specific mechanistic insights include:

Curcumin: this compound enhances curcumin bioavailability by inhibiting glucuronidation and amplifying intestinal perfusion and enterocyte permeability. japsonline.comjapsonline.com

Ciprofloxacin: this compound inhibits bacterial efflux pumps like NorA, increasing the intracellular accumulation of ciprofloxacin in S. aureus. asm.orgnih.gov

Anticancer Agents: this compound can enhance the sensitivity of tumor cells to chemotherapy drugs by inhibiting efflux transporters like P-gp and influencing pathways related to cell cycle regulation and apoptosis. mdpi.combrieflands.commdpi.com The inhibition mechanism of P-gp by this compound can involve direct interaction with binding sites, affecting ATPase activity, and inhibiting gene and protein expression. mdpi.com

The combination of these mechanisms – enhanced bioavailability through enzyme and transporter inhibition, and complementary pharmacodynamic effects – underlies the synergistic interactions observed between this compound and various bioactive compounds and therapeutic agents. mdpi.com

Research Gaps and Future Directions in Piperine Research

Comprehensive Elucidation of Undiscovered Molecular Targets

While piperine (B192125) is known to interact with a broad spectrum of molecular targets, including kinases, transcription factors, cell cycle proteins, inflammatory cytokines, receptors, and signaling molecules, the full extent of its molecular targets remains to be comprehensively elucidated. researchgate.netnih.gov Studies have indicated that this compound can modulate various molecular targets such as prostaglandin (B15479496) E2 receptors, cyclooxygenase 2, matrix metalloproteinases (MMPs), and kinases like ERK1/2 and p38. mdpi.com However, some potential targets, such as the DAB-2 gene in the TGF-β pathway related to chronic kidney disease, remain unexplored. nih.gov Future research should employ advanced techniques, such as high-throughput screening and affinity-based proteomics, to identify novel molecular targets of this compound across various biological systems and disease states. This will provide a more complete picture of its pharmacological actions and potential therapeutic applications.

In-Depth Mechanistic Studies for Identified Biological Activities

Although numerous biological activities of this compound have been identified, the underlying molecular mechanisms are not always fully understood. While some studies have detailed mechanisms like the inhibition of IL-6 expression in gastric cancer cells or the modulation of the JNK/p38 MAPK-mediated intrinsic apoptotic pathway in ovarian cancer cells, a deeper mechanistic understanding is required for many of its reported effects. mdpi.comfrontiersin.org For instance, while this compound is known to enhance the bioavailability of other drugs by inhibiting enzymes like UDP-glucoronyl transferase and cytochrome P450, the precise mechanisms and the full range of affected enzymes and transporters need further investigation. nih.govresearchgate.net Future research should focus on detailed mechanistic studies using techniques such as gene silencing, overexpression, and advanced imaging to delineate the intricate molecular pathways through which this compound exerts its biological effects. This will be crucial for developing targeted therapies and predicting potential drug interactions.

Advanced Drug Delivery Systems for Enhanced Bioactivity and Targeted Delivery

This compound's low water solubility and poor bioavailability limit its therapeutic applications. researchgate.nete3s-conferences.orgrjptonline.org This has highlighted the need for the development of advanced drug delivery systems to improve its solubility, stability, and targeted delivery to specific tissues or cells. Research into nanostructured systems, such as nanoparticles, nanoemulsions, and solid lipid nanoparticles, has shown promise in enhancing this compound's bioavailability and therapeutic efficacy. researchgate.nete3s-conferences.orgrjptonline.orgresearchgate.netnih.gov For example, self-emulsifying drug delivery systems (SEDDS) have demonstrated significantly higher dissolution rates and improved oral bioavailability of this compound in preclinical studies. nih.govtandfonline.com

Table 1: Examples of Advanced Drug Delivery Systems for this compound

Delivery SystemKey AdvantagesObserved Outcome (Preclinical)Source
Nanostructured systemsIncreased solubility, improved stabilityEnhanced larvicidal activity, improved bioavailability e3s-conferences.orgrjptonline.org
Self-Emulsifying Drug Delivery Systems (SEDDS)Enhanced dissolution rate, improved oral absorption5.2-fold higher AUC compared to capsules in rats nih.govtandfonline.com
Mucoadhesive NanoemulsionImproved drug permeation across mucosal membranesPrompt and effective release in nasal mucosal membrane rjptonline.org

Future research should focus on developing more sophisticated drug delivery systems, including targeted nanoparticles and stimuli-responsive systems, to achieve site-specific delivery and minimize potential off-target effects. Further studies are also needed to evaluate the long-term stability and safety of these advanced formulations.

Exploration of Novel this compound Derivatives for Specific Therapeutic Applications

The this compound scaffold serves as a promising base for the development of novel chemical entities with enhanced biological activities and improved physicochemical properties. mdpi.comtandfonline.comup.ptdovepress.com Modifications to the piperidine (B6355638) moiety and the aliphatic chain have led to derivatives with altered activity, such as enhanced insecticidal properties or selective inhibition of enzymes like cytochrome P450. nih.govmdpi.com Novel this compound derivatives have also shown potential as PPARγ agonists with antidiabetic effects. nih.govdovepress.com

Table 2: Examples of this compound Derivative Modifications and Observed Effects

Modification SiteExamples of ModificationsObserved EffectsSource
Piperidine moietyReplacement with N,N-dipropyl, N,N-dibutyl groups, etc.Increased efficiency, altered pesticidal activity, modulation of receptors (TRPV1, GABAA) nih.govmdpi.com
Aliphatic chainSaturationEnhanced inhibition of Cytochrome P450 nih.gov
Introduction of other scaffoldsButenolide scaffold, amino acids, methylenedioxy ringImproved insecticidal activity, potential PPARγ agonism, improved solubility mdpi.comdovepress.com

Future research should continue to explore the structure-activity relationships of this compound derivatives through rational design and synthesis. High-throughput screening of novel libraries of this compound analogs is needed to identify compounds with improved potency, selectivity, and reduced toxicity for specific therapeutic applications.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action

Understanding the complex biological effects of this compound requires a systems-level approach that integrates data from multiple omics platforms. nih.govnih.govmdpi.combioscipublisher.com While individual studies have provided insights into genomics, transcriptomics, proteomics, and metabolomics related to this compound, integrating these diverse datasets remains a challenge. nih.govnih.govmdpi.com Multi-omics integration can provide a more holistic view of how this compound affects biological systems by revealing the interplay between genes, transcripts, proteins, and metabolites. nih.govbioscipublisher.com Future research should leverage advanced computational tools and bioinformatics approaches to integrate multi-omics data generated from this compound treatment studies. This will help in identifying key regulatory networks, pathways, and biomarkers associated with this compound's biological activities, leading to a more comprehensive understanding of its mechanisms of action and potential therapeutic targets.

Further Research on Specific Cellular Processes (e.g., ER-phagy)

Specific cellular processes influenced by this compound warrant further detailed investigation. For example, recent studies have indicated that this compound can target endoplasmic reticulum autophagy (ER-phagy), a cellular process involved in the degradation of excess or damaged endoplasmic reticulum. mdpi.comnih.govresearchgate.netmedchemexpress.com Research has shown that this compound can alleviate acute pancreatitis by enhancing FAM134B and CCPG1 dependent ER-phagy. nih.govresearchgate.net Further research is needed to fully understand the role of this compound in modulating ER-phagy and other specific cellular processes, such as mitochondrial dynamics, lysosomal function, and cell cycle regulation, in various cell types and disease contexts. This will provide deeper insights into its cellular mechanisms and potential therapeutic applications.

Q & A

Q. How to address variability in this compound’s IC₅₀ values across studies?

  • Factors to Control :
  • Cell culture conditions (passage number, media composition).
  • This compound solubility (use DMSO ≤0.1% to avoid cytotoxicity).
  • Batch-to-batch compound variability (validate via HPLC purity ≥98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.